5'-Hydroxyphenyl Carvedilol-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
InChI Key |
PVUVZUBTCLBJMT-SUPLBRQZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=CC(=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5'-Hydroxyphenyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5'-Hydroxyphenyl Carvedilol-d5, a deuterated analog of a key metabolite of Carvedilol. This stable isotope-labeled compound is crucial for use as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.
Introduction to this compound
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure.[1] It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[2][3] The main pathways involve cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[2][4] One of the pharmacologically active metabolites is 5'-hydroxyphenyl carvedilol.[3]
This compound is a stable isotope-labeled version of this metabolite. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). Its chemical formula is C24H21D5N2O5, and it has a molecular weight of approximately 427.5 g/mol .[5][6]
Key Properties:
| Property | Value | Source |
| CAS Number | 1189704-21-9 | [5][6][7] |
| Molecular Formula | C24H21D5N2O5 | [5][6] |
| Molecular Weight | 427.5 g/mol | [5][6][8] |
| Appearance | Tan Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism to produce several active metabolites. The hydroxylation at the 4' and 5' positions of the phenyl ring is a primary route, predominantly catalyzed by CYP2D6. The resulting hydroxylated metabolites are then further conjugated for excretion.
References
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. ClinPGx [clinpgx.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound [artis-isotopes.com]
- 8. 4-Hydroxyphenyl Carvedilol D5 | C24H26N2O5 | CID 49849579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of Deuterated Carvedilol Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective β-adrenergic and α-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases. Its metabolism is extensive, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites, including 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol.[1] Deuteration of drug molecules is a strategy employed to alter their pharmacokinetic properties, often by reducing the rate of metabolism. Understanding the physicochemical properties of these deuterated metabolites is crucial for their use as internal standards in analytical methods and for predicting their own pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the available data on the physicochemical properties of deuterated carvedilol metabolites, details experimental protocols for their determination, and illustrates the key signaling pathways of the parent drug.
Data Presentation: Physicochemical Properties
Table 1: Physicochemical Properties of Carvedilol and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (basic) |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.5 | 4.2 | 7.97[2] |
| Carvedilol-d5 | C₂₄H₂₁D₅N₂O₄ | 411.5 | 4.2 [3] | ~7.8 - 8.0 (estimated) |
| 4'-Hydroxycarvedilol | C₂₄H₂₆N₂O₅ | 422.5 | 3.5 | Not Available |
| 5'-Hydroxycarvedilol | C₂₄H₂₆N₂O₅ | 422.5 | 3.8[4] | Not Available |
| O-Desmethylcarvedilol | C₂₃H₂₄N₂O₄ | 392.4 | 3.9[3] | Not Available |
Note: XLogP3 is a computed value for lipophilicity. The pKa of Carvedilol-d5 is estimated based on the parent compound, as deuteration is expected to have a minor effect on the basicity of the secondary amine.
Table 2: Solubility of Carvedilol
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [5][6] |
| Acidic solutions | Soluble | [5] |
| Gastric and intestinal fluids | Substantially insoluble | [5] |
Note: Specific solubility data for deuterated carvedilol metabolites are not available. However, deuteration can sometimes lead to slight changes in solubility.[7]
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties applicable to deuterated carvedilol metabolites.
Determination of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH are crucial for predicting membrane permeability and absorption.
Methodology: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the deuterated carvedilol metabolite in a suitable organic solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.
-
Equilibration: Shake the vials for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a non-deuterated analog as an internal standard.
-
Calculation: The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which significantly influences its solubility, absorption, and receptor binding.
Methodology: UV-Vis Spectrophotometry
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the deuterated carvedilol metabolite in a suitable solvent (e.g., methanol).
-
Measurement: Add a small, constant volume of the stock solution to each buffer solution in a 96-well UV-transparent plate. Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.
-
Data Analysis: Identify a wavelength where the ionized and neutral forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa value.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that affects drug dissolution and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid deuterated carvedilol metabolite to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved analyte in the supernatant or filtrate using a validated analytical method like LC-MS/MS.
-
Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH.
Mandatory Visualization
Carvedilol Signaling Pathways
Carvedilol exhibits a unique signaling profile at β-adrenergic receptors. While it acts as an antagonist for G-protein-mediated signaling, it functions as a biased agonist for β-arrestin-mediated pathways.[1][8][9][10] This biased agonism is thought to contribute to its clinical efficacy.
Caption: Carvedilol's biased agonism at the β-adrenergic receptor.
Experimental Workflow for Physicochemical Profiling
The logical flow for determining the key physicochemical properties of a deuterated carvedilol metabolite is outlined below.
Caption: Workflow for physicochemical characterization.
References
- 1. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-Depth Technical Guide to 5'-Hydroxyphenyl Carvedilol-d5
CAS Number: 1189704-21-9
This technical guide provides a comprehensive overview of 5'-Hydroxyphenyl Carvedilol-d5, a deuterated metabolite of the cardiovascular drug Carvedilol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analytical applications, and metabolic context.
Core Compound Properties
This compound is a stable isotope-labeled form of 5'-Hydroxyphenyl Carvedilol, a significant metabolite of Carvedilol. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays.
| Property | Value | Reference |
| CAS Number | 1189704-21-9 | [1][2] |
| Chemical Name | 3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-d5]amino]ethoxy]-4-methoxy-phenol | [1] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [1][2] |
| Molecular Weight | 427.50 g/mol | [1] |
| Appearance | Tan Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Application | Labeled metabolite of Carvedilol for use as an internal standard in analytical and pharmacokinetic research. | [1] |
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The formation of 5'-Hydroxyphenyl Carvedilol is a key step in this pathway, catalyzed mainly by the cytochrome P450 enzyme CYP2D6. This metabolite, along with 4'-Hydroxyphenyl Carvedilol, is one of the major hydroxylated derivatives of the parent drug.
References
The Role of 5'-Hydroxyphenyl Carvedilol-d5 in Advancing Drug Metabolism Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of 5'-Hydroxyphenyl Carvedilol-d5 in the bioanalysis of Carvedilol (B1668590), a widely prescribed beta-blocker. As the understanding of pharmacokinetics and drug metabolism becomes increasingly crucial in drug development, the use of stable isotope-labeled internal standards, such as this compound, has become the gold standard for accurate quantification of drug metabolites. This document will delve into the metabolic pathways of Carvedilol, the principles of bioanalytical method development using deuterated standards, and detailed experimental protocols.
Introduction to Carvedilol Metabolism
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, extensively used in the management of hypertension and congestive heart failure. It is administered as a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer being primarily responsible for the beta-blocking activity. Carvedilol undergoes extensive first-pass metabolism in the liver, leading to a bioavailability of approximately 25-35%.
The primary metabolic pathways for Carvedilol include aromatic ring oxidation, glucuronidation, and demethylation.[1] The oxidative metabolism is predominantly carried out by the cytochrome P450 (CYP) enzyme system. Specifically, the formation of the pharmacologically active hydroxylated metabolites, 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, is mainly catalyzed by CYP2D6.[2][3][4] O-desmethylation is primarily mediated by CYP2C9.[2] The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) before excretion.[1]
Due to the stereoselective nature of its metabolism, the plasma concentrations of the R(+) enantiomer are typically two to three times higher than those of the S(-) enantiomer following oral administration.[1] Given that the 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more potent in beta-blockade than the parent compound, accurate quantification of these metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling.
The Essential Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS should have physicochemical properties as close as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for several reasons:
-
Similar Extraction Recovery: As a deuterated analog, this compound exhibits nearly identical behavior to the unlabeled 5'-Hydroxyphenyl Carvedilol during extraction from biological matrices like plasma.
-
Co-elution in Chromatography: The SIL-IS and the analyte co-elute in the liquid chromatography system, meaning they experience the same matrix effects during ionization in the mass spectrometer.
-
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting endogenous components, are a major challenge in bioanalysis. Since the SIL-IS is affected in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate and precise quantification.
The use of a deuterated internal standard for each analyte, including metabolites, is a key requirement for robust and reliable bioanalytical methods that meet regulatory standards.
Bioanalytical Method for the Quantification of 5'-Hydroxyphenyl Carvedilol
While specific published methods detailing the use of this compound are not widely available, a representative LC-MS/MS method can be constructed based on established protocols for Carvedilol and its other hydroxylated metabolites. The following section outlines a detailed experimental protocol for the simultaneous quantification of Carvedilol and 5'-Hydroxyphenyl Carvedilol in human plasma.
Experimental Protocol
This protocol is a representative method synthesized from various validated bioanalytical procedures for Carvedilol and its metabolites.
3.1.1. Materials and Reagents
-
Reference standards: Carvedilol, 5'-Hydroxyphenyl Carvedilol
-
Internal standards: Carvedilol-d5, this compound
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or MCX)
3.1.2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carvedilol, 5'-Hydroxyphenyl Carvedilol, Carvedilol-d5, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analytes in a methanol:water (1:1, v/v) solution to create calibration curve (CC) spiking solutions.
-
Working Internal Standard Solution: Prepare a solution containing Carvedilol-d5 and this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QC samples at low, medium, and high concentrations.
3.1.3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the working internal standard solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under nitrogen for 1-2 minutes.
-
Elute the analytes and internal standards with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3.1.4. LC-MS/MS Conditions
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: (Precursor ion > Product ion)
-
Carvedilol: m/z 407.2 > 100.2
-
5'-Hydroxyphenyl Carvedilol: m/z 423.2 > 100.2
-
Carvedilol-d5: m/z 412.2 > 100.2
-
This compound: m/z 428.2 > 100.2
-
Method Validation
A bioanalytical method must be validated to ensure its reliability. The following parameters are typically assessed according to regulatory guidelines:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Data Presentation
The following tables present representative quantitative data for a validated bioanalytical method for Carvedilol and 5'-Hydroxyphenyl Carvedilol, as well as pharmacokinetic data from a clinical study.
Table 1: Representative Method Validation Summary
| Parameter | Carvedilol | 5'-Hydroxyphenyl Carvedilol |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.05 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 10% | < 12% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 12% |
| Inter-day Accuracy (%Bias) | ± 10% | ± 12% |
| Mean Extraction Recovery | ~90% | ~85% |
| Matrix Factor | 0.95 - 1.05 | 0.93 - 1.07 |
Table 2: Representative Pharmacokinetic Parameters of Carvedilol and 5'-Hydroxyphenyl Carvedilol in Healthy Volunteers after a Single Oral Dose of 25 mg Carvedilol
| Parameter | Carvedilol | 5'-Hydroxyphenyl Carvedilol |
| Cmax (ng/mL) | 50 - 100 | 5 - 15 |
| Tmax (h) | 1.0 - 2.0 | 1.0 - 2.5 |
| AUC₀-t (ng·h/mL) | 200 - 400 | 20 - 50 |
| t½ (h) | 6 - 8 | 6 - 8 |
Note: The data in these tables are representative and may vary between different studies and laboratories.
Visualizations
The following diagrams illustrate the metabolic pathway of Carvedilol and a typical experimental workflow for its bioanalysis.
References
- 1. A validated enantioselective LC–MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma: Application to a clinical pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
5'-Hydroxyphenyl Carvedilol-d5 as a labeled metabolite of Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-Hydroxyphenyl Carvedilol-d5, a stable isotope-labeled internal standard essential for the accurate quantification of 5'-Hydroxyphenyl Carvedilol (B1668590), a key metabolite of the beta-blocker Carvedilol. This document outlines the metabolic pathway of Carvedilol, the principles of bioanalytical measurement using stable isotopes, and detailed experimental protocols for the use of this compound in pharmacokinetic and drug metabolism studies.
Introduction to Carvedilol and its Metabolism
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely prescribed for the treatment of heart failure and hypertension.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which contribute to its therapeutic effects.[3] Carvedilol undergoes extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[3][4]
The metabolism of Carvedilol is complex and primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][5] The main metabolic pathways include aromatic ring oxidation and glucuronidation.[3] Aromatic ring oxidation, predominantly carried out by the polymorphic enzyme CYP2D6, leads to the formation of active hydroxylated metabolites, including 4'-Hydroxyphenyl Carvedilol and 5'-Hydroxyphenyl Carvedilol.[3][6][7] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in beta-blocking activity than the parent compound.[1]
Given the significant role of these metabolites in the overall pharmacological profile of Carvedilol, their accurate quantification in biological matrices is crucial for understanding the drug's pharmacokinetics and pharmacodynamics.
The Role of this compound in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves as the ideal SIL-IS for the quantification of the endogenous (unlabeled) 5'-Hydroxyphenyl Carvedilol metabolite.
The key advantages of using a SIL-IS like this compound include:
-
Near-identical physicochemical properties: It co-elutes chromatographically with the analyte and exhibits similar ionization efficiency in the mass spectrometer.
-
Correction for matrix effects: It effectively compensates for variations in sample extraction, recovery, and ion suppression or enhancement caused by the biological matrix (e.g., plasma, urine).[8]
-
Improved precision and accuracy: The use of a SIL-IS minimizes variability throughout the analytical workflow, leading to more reliable and reproducible results.[8]
The deuterium (B1214612) atoms in this compound increase its mass by five Daltons compared to the unlabeled metabolite. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during sample preparation and analysis.
Metabolic Pathway of Carvedilol
The metabolic conversion of Carvedilol to its hydroxylated metabolites is primarily catalyzed by CYP2D6. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in Carvedilol plasma concentrations.[7][9] Individuals who are poor metabolizers of CYP2D6 substrates may have 2- to 3-fold higher plasma concentrations of the R(+) enantiomer of Carvedilol.[3][7]
Caption: Metabolic pathway of Carvedilol to its primary metabolites.
Experimental Protocol: Quantification of 5'-Hydroxyphenyl Carvedilol using LC-MS/MS
This section provides a representative experimental protocol for the simultaneous quantification of Carvedilol and 5'-Hydroxyphenyl Carvedilol in human plasma using this compound as an internal standard. This protocol is adapted from established methods for Carvedilol and its 4'-hydroxy metabolite.[10][11][12]
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) procedure is recommended for efficient cleanup of plasma samples.[10][12]
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Liquid Chromatography Conditions
An ultra-performance liquid chromatography (UPLC) system is ideal for achieving rapid and high-resolution separation.[10]
| Parameter | Recommended Condition |
| Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on separation needs (e.g., 78:22 v/v B:A) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
Quantitative Data and Method Validation
The following tables summarize typical mass transitions for the analytes and representative validation parameters for a bioanalytical method.
Mass Spectrometry Transitions (MRM)
The exact mass-to-charge ratios (m/z) should be optimized by direct infusion of the analytical standards.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.1 | 25 - 35 |
| 5'-Hydroxyphenyl Carvedilol | 423.2 | 284.1 | 20 - 30 |
| This compound | 428.2 | 289.1 | 20 - 30 |
Bioanalytical Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria | Example Performance[10][13] |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.01 - 10 ng/mL |
| Intra- & Inter-batch Precision | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) | < 4% |
| Intra- & Inter-batch Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96% - 104% |
| Recovery | Consistent, precise, and reproducible | > 90% |
| Matrix Effect | Internal standard normalized factor should have %CV ≤ 15% | Minimal to negligible |
| Stability | Stable under various conditions (freeze-thaw, bench-top, long-term) | Stable for at least 89 days at -70°C |
Application in Pharmacokinetic Studies
The validated LC-MS/MS method using this compound enables the reliable determination of the pharmacokinetic profiles of Carvedilol and its 5'-hydroxy metabolite in clinical and preclinical studies. This is essential for:
-
Drug-drug interaction studies: Assessing the impact of co-administered drugs on Carvedilol metabolism.
-
Pharmacogenomic studies: Investigating the influence of CYP2D6 genotype on the pharmacokinetic variability of Carvedilol and its metabolites.[7][15]
The table below presents example pharmacokinetic parameters for Carvedilol and its 4'-hydroxy metabolite after oral administration, which can be similarly determined for the 5'-hydroxy metabolite using the described methodology.
| Parameter | Carvedilol (12.5 mg dose)[14] | 4'-Hydroxyphenyl Carvedilol[14] |
| Cmax (ng/mL) | ~ 60 | ~ 10 |
| Tmax (h) | ~ 2 | ~ 2 |
| AUC₀-∞ (ng·h/mL) | ~ 200 | Not Reported |
| Terminal Half-life (t½) (h) | 7 - 10 | Similar to parent |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the 5'-Hydroxyphenyl Carvedilol metabolite. The use of this stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method allows researchers and drug development professionals to confidently assess the pharmacokinetics of Carvedilol and its metabolites. This leads to a better understanding of the drug's disposition, the impact of genetic factors on its metabolism, and ensures the safety and efficacy of Carvedilol therapy.
References
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ClinPGx [clinpgx.org]
- 7. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stable Isotope Labeling of 5'-Hydroxyphenyl Carvedilol-d5 for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-Hydroxyphenyl Carvedilol-d5, a key stable isotope-labeled internal standard utilized in the bioanalysis of Carvedilol (B1668590) and its metabolites. This document details its role in enhancing the accuracy and precision of quantitative assays, particularly in pharmacokinetic and bioequivalence studies. While a detailed synthetic protocol for this compound is not publicly available, this guide outlines its application, supported by established experimental methodologies and quantitative data.
Introduction to Carvedilol and the Significance of Stable Isotope Labeling
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity, widely prescribed for the management of hypertension and heart failure. The drug undergoes extensive metabolism in the body, forming several active and inactive metabolites. Among the active metabolites, 4'- and 5'-hydroxyphenyl carvedilol are of significant interest due to their pharmacological activity.
Accurate quantification of Carvedilol and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Stable isotope dilution analysis using mass spectrometry is the gold standard for such bioanalytical applications. This compound, a deuterated analog of the 5'-hydroxyphenyl metabolite, serves as an ideal internal standard. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This leads to highly reliable and reproducible quantitative results.
Metabolic Pathway of Carvedilol
Carvedilol is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main pathways include aromatic ring hydroxylation and O-demethylation, followed by glucuronidation.
-
Aromatic Ring Hydroxylation: CYP2D6 is the primary enzyme responsible for the formation of the pharmacologically active metabolites, 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.
-
O-Demethylation: CYP2C9 is the main enzyme involved in the O-demethylation of Carvedilol.
-
Glucuronidation: The parent drug and its metabolites are further conjugated with glucuronic acid, a phase II metabolic reaction, to facilitate their excretion.
Quantitative Analysis using this compound
The use of this compound as an internal standard is central to the accurate quantification of Carvedilol and its metabolites in biological fluids. The following tables summarize typical quantitative data from validated LC-MS/MS methods.
Table 1: LC-MS/MS Method Parameters for Carvedilol and its Metabolites
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | 5'-Hydroxyphenyl Carvedilol | Carvedilol-d5 (IS) | This compound (IS) |
| Precursor Ion (m/z) | 407.2 | 423.2 | 423.2 | 412.2 | 428.2 |
| Product Ion (m/z) | 100.2 | 74.1 | 74.1 | 105.2 | 74.1 |
| Polarity | Positive | Positive | Positive | Positive | Positive |
Table 2: Method Validation Data for the Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Carvedilol | 0.05 - 50 | 0.05 | 1.5 - 5.8 | 2.1 - 6.5 | 95.2 - 104.5 |
| 4'-Hydroxyphenyl Carvedilol | 0.01 - 10 | 0.01 | 2.3 - 7.1 | 3.5 - 8.2 | 93.8 - 105.1 |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of Carvedilol and its metabolites from human plasma, employing this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile
-
Deionized water
-
Formic acid
-
SPE cartridges (e.g., Oasis MCX)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution of this compound. Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Bioequivalence Study Workflow
The use of this compound is integral to conducting bioequivalence studies, which compare the pharmacokinetic profiles of a generic drug to a reference-listed drug.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Carvedilol and its metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS assays, as detailed in this guide, is fundamental to robust pharmacokinetic and bioequivalence studies. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals working with Carvedilol, ensuring the generation of high-quality, reliable bioanalytical data.
theoretical mass and molecular formula of 5'-Hydroxyphenyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the theoretical mass, molecular formula, and relevant biological pathways of 5'-Hydroxyphenyl Carvedilol-d5. It also includes detailed experimental protocols for the analysis of Carvedilol (B1668590) and its metabolites, designed to assist researchers in their drug development and analysis efforts.
Core Compound Data
The following table summarizes the key quantitative data for this compound and its parent compounds.
| Compound | Molecular Formula | Theoretical Mass (Da) | Molar Mass ( g/mol ) |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.1893 | 406.48 |
| 5'-Hydroxyphenyl Carvedilol | C₂₄H₂₆N₂O₅ | 422.1842 | 422.47 |
| This compound | C₂₄H₂₁D₅N₂O₅ | 427.2156 | 427.51 |
Note: The theoretical mass is the monoisotopic mass calculated using the atomic mass of the most abundant isotopes. The molar mass represents the weighted average of all naturally occurring isotopes.
Signaling Pathways of Carvedilol and its Metabolites
Carvedilol exhibits a unique pharmacological profile, acting as a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. Its therapeutic effects, particularly in heart failure, are attributed to its multifaceted signaling mechanisms, which include biased agonism at the β2-adrenergic receptor and potent antioxidant activity, a property enhanced in its hydroxylated metabolites.
Beta-Adrenergic Receptor Signaling Cascade
Carvedilol demonstrates biased agonism at the β2-adrenergic receptor (β2AR). While it acts as an inverse agonist for the Gs-protein-dependent adenylyl cyclase pathway, thereby reducing cyclic AMP (cAMP) production, it simultaneously stimulates β-arrestin-mediated signaling. This leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in cell survival and proliferation.[1][2][3][4]
Antioxidant Signaling Pathway
Carvedilol and its metabolites, particularly the hydroxylated forms like 5'-Hydroxyphenyl Carvedilol, possess significant antioxidant properties.[5] These compounds can directly scavenge reactive oxygen species (ROS) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[6] This leads to the upregulation of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), providing cellular protection against oxidative stress.[6]
Experimental Protocols
The following section details established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma.
Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This method is suitable for the simultaneous quantification of Carvedilol and its hydroxylated metabolites.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition Oasis MCX cartridges (30 mg, 1 cc) with 2 mL of methanol (B129727) followed by 2 mL of Milli-Q water.
-
Sample Loading: To 500 µL of human plasma, add an internal standard (e.g., abacavir). Load the prepared plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water.
-
Elution: Elute the analytes with 2 mL of 2% ammonia (B1221849) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 250 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: Discovery C8 (50 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water (e.g., starting with 70:30 v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carvedilol: To be optimized based on the specific instrument.
-
4'-Hydroxyphenyl Carvedilol: To be optimized based on the specific instrument.
-
5'-Hydroxyphenyl Carvedilol: To be optimized based on the specific instrument.
-
Internal Standard (Abacavir): To be optimized based on the specific instrument.
-
Method 2: Liquid-Liquid Extraction (LLE) followed by HPLC-UV
This method is a cost-effective alternative for the quantification of Carvedilol.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add an internal standard (e.g., carbamazepine).
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV at 242 nm.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of Carvedilol and its metabolites.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Carvedilol and its Metabolites in Human Plasma Using 5'-Hydroxyphenyl Carvedilol-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carvedilol (B1668590) and its primary active metabolites, 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol, in human plasma. The method utilizes a stable isotope-labeled internal standard, 5'-Hydroxyphenyl Carvedilol-d5, to ensure accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving carvedilol.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of hypertension and heart failure.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[3][4][5] The main pathways of carvedilol metabolism include aromatic ring oxidation and glucuronidation.[3][4] Key pharmacologically active metabolites include 4'- and 5'-hydroxyphenyl carvedilol, with the 4'-hydroxyphenyl metabolite being approximately 13 times more potent in beta-blocking activity than the parent compound.[1] Another significant metabolite is O-desmethylcarvedilol.[3]
Given the pharmacological activity of its metabolites, a sensitive and specific analytical method for the simultaneous quantification of carvedilol and its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and speed.[2][6][7] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of carvedilol, 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol in human plasma, using this compound as the internal standard (IS).
Experimental
Materials and Reagents
-
Carvedilol, 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, O-desmethylcarvedilol, and this compound reference standards were sourced from a reputable supplier.
-
HPLC-grade methanol (B129727), acetonitrile, and water were obtained from a commercial vendor.
-
Formic acid (LC-MS grade) was also commercially sourced.
-
Human plasma (with anticoagulant) was obtained from a certified vendor.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) were used for sample cleanup.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using the instrument manufacturer's software.
Sample Preparation Protocol
A solid-phase extraction (SPE) method is employed for the extraction of analytes and the internal standard from human plasma.[6][7]
-
Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of carvedilol and its metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Refer to specific instrument recommendations for optimal separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Refer to specific instrument recommendations |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.1[8] | 25 |
| 4'-Hydroxyphenyl Carvedilol | 423.2 | 284.1 | 30 |
| 5'-Hydroxyphenyl Carvedilol | 423.2 | 284.1 | 30 |
| O-Desmethylcarvedilol | 393.2 | 254.1 | 28 |
| This compound (IS) | 428.2 | 289.1 | 30 |
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Simplified metabolic pathway of carvedilol.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of carvedilol and its metabolites in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is structurally similar to one of the key metabolites, ensures reliable quantification by compensating for matrix effects and variations in extraction recovery and instrument response.
The following tables present representative quantitative data for method validation, adapted from published literature on similar assays.[6]
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Carvedilol | 0.05 - 50 | > 0.99 |
| 4'-Hydroxyphenyl Carvedilol | 0.01 - 10 | > 0.99 |
| 5'-Hydroxyphenyl Carvedilol | 0.01 - 10 | > 0.99 |
| O-Desmethylcarvedilol | 0.02 - 20 | > 0.99 |
Table 5: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Carvedilol | Low | < 5 | < 6 | 95 - 105 |
| Mid | < 4 | < 5 | 97 - 103 | |
| High | < 3 | < 4 | 98 - 102 | |
| 4'-Hydroxyphenyl Carvedilol | Low | < 6 | < 7 | 94 - 106 |
| Mid | < 5 | < 6 | 96 - 104 | |
| High | < 4 | < 5 | 97 - 103 |
Table 6: Recovery
| Analyte | Extraction Recovery (%) |
| Carvedilol | > 90 |
| 4'-Hydroxyphenyl Carvedilol | > 85 |
| 5'-Hydroxyphenyl Carvedilol | > 85 |
| O-Desmethylcarvedilol | > 80 |
| This compound (IS) | > 85 |
The chromatographic method provided good separation of the analytes from endogenous plasma components, and the MRM transitions were highly specific, ensuring no significant interferences were observed at the retention times of the analytes and the internal standard.
Conclusion
This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the simultaneous quantification of carvedilol and its major metabolites in human plasma. The use of this compound as an internal standard and an efficient SPE sample preparation protocol makes this method highly reliable and suitable for routine analysis in a clinical research setting. The presented method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of carvedilol.
References
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5'-Hydroxyphenyl Carvedilol-d5 as an Internal Standard in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic receptor blocker with alpha-1-adrenergic receptor antagonist properties, widely used in the treatment of hypertension and heart failure.[1] Bioequivalence studies are crucial for ensuring that generic formulations of carvedilol perform equivalently to the innovator product. Accurate and reliable quantification of carvedilol and its metabolites in biological matrices is fundamental to these studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.
This document provides detailed application notes and protocols for the use of 5'-Hydroxyphenyl Carvedilol-d5 as an internal standard for the quantification of the 5'-hydroxyphenyl carvedilol metabolite in human plasma during bioequivalence studies. The methodologies described are based on established and validated LC-MS/MS assays for carvedilol and its other hydroxylated metabolites.[2][3]
Bioanalytical Method for Carvedilol and 5'-Hydroxyphenyl Carvedilol Quantification
A sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the simultaneous determination of carvedilol and its active metabolite, 5'-hydroxyphenyl carvedilol, in human plasma.[2] The use of their respective deuterated internal standards, Carvedilol-d5 and this compound, ensures high accuracy and precision.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a reliable method for extracting carvedilol and its metabolites from plasma, providing a clean extract for LC-MS/MS analysis.[2][4]
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Carvedilol-d5 internal standard working solution
-
0.1% Formic acid in water
-
Methanol (B129727) (HPLC grade)
-
SPE cartridges (e.g., Phenomenex Strata-X, 30mg, 1cm³)[4]
-
Centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the combined internal standard working solution (containing this compound and Carvedilol-d5).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.[4]
-
Centrifuge the samples at 13,148 g for 5 minutes at 10°C.[4]
-
Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of 0.1% (v/v) formic acid.[4]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography
Chromatographic separation is achieved using a UPLC system with a C18 column.[2][3]
-
Instrumentation:
-
UPLC System (e.g., Waters Acquity UPLC)
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase | Acetonitrile: 4.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) (78:22, v/v)[2][3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~2 minutes |
3. Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[2][3]
-
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500)
-
-
Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Carvedilol | 407.1 | 100.1 | 150 |
| Carvedilol-d5 | 412.2 | 105.1 | 150 |
| 5'-Hydroxyphenyl Carvedilol | 423.2 | 224.1 | 150 |
| This compound | 428.2 | 229.1 | 150 |
Note: The exact mass transitions for 5'-Hydroxyphenyl Carvedilol and its d5-labeled internal standard should be optimized by direct infusion.
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters are summarized below, based on typical performance for carvedilol and 4'-hydroxyphenyl carvedilol assays.[2][3]
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |
| Concentration Range | 0.05 - 50 ng/mL[2][3] | 0.01 - 10 ng/mL[2][3] |
| Intra-batch Precision (%CV) | < 4%[2][3] | < 4%[2][3] |
| Inter-batch Precision (%CV) | < 4%[2][3] | < 4%[2][3] |
| Accuracy (%) | 96.4 - 103.3%[2][3] | 96.4 - 103.3%[2][3] |
| Recovery (%) | 94 - 99%[2][3] | 94 - 99%[2][3] |
Diagrams
Caption: Bioanalytical Workflow for Carvedilol and Metabolite Quantification.
Caption: Major Metabolic Pathways of Carvedilol.[6]
Application in Bioequivalence Studies
In a typical bioequivalence study for carvedilol, healthy volunteers are administered single doses of both the test and reference formulations in a crossover design.[7][8] Plasma samples are collected at predetermined time points and analyzed for carvedilol and its major active metabolites, including 5'-hydroxyphenyl carvedilol, using the validated LC-MS/MS method described above.
The pharmacokinetic parameters, such as Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity), are calculated for both the parent drug and its metabolite.[5]
For the two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ for carvedilol must fall within the acceptance range of 80.00% to 125.00%.[8] While bioequivalence is typically determined based on the parent drug, analysis of major active metabolites is often required by regulatory agencies.
The use of this compound as an internal standard is critical for the accurate determination of the pharmacokinetic profile of the 5'-hydroxyphenyl carvedilol metabolite, thereby contributing to a comprehensive and reliable assessment of bioequivalence.
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. moph.gov.lb [moph.gov.lb]
- 6. ClinPGx [clinpgx.org]
- 7. Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Bioanalysis of Carvedilol Using 5'-Hydroxyphenyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1][2] Accurate and reliable quantification of carvedilol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of carvedilol and its deuterated internal standard, 5'-Hydroxyphenyl Carvedilol-d5, from human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Analytical Method Overview
The following protocols are designed for the quantitative analysis of carvedilol in human plasma using LC-MS/MS with this compound as an internal standard. The methods described below—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are commonly employed sample preparation techniques.
Materials and Reagents
-
Carvedilol reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with EDTA-K3 as anticoagulant)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)[1]
-
Diethylether (HPLC grade)[3]
-
Ammonium formate
-
Formic acid
-
Potassium dihydrogen phosphate[1]
-
Sodium hydroxide (B78521)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[4]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for sample clean-up and concentration, providing clean extracts with minimal matrix interference.[4][5]
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Sample Loading: To 100 µL of human plasma in a centrifuge tube, add the internal standard solution (this compound). Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., acetonitrile/water mixture). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases.[1][3]
Protocol:
-
Sample Preparation: To 0.5 mL of human plasma in a centrifuge tube, add the internal standard solution.[3]
-
Basification: Add 0.5 mL of 1 M sodium hydroxide solution and vortex for 5 seconds.[3]
-
Extraction: Add 4 mL of an extraction solvent mixture (e.g., diethylether and ethyl acetate, 3:1 v/v).[3] Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 3,000 g for 3 minutes to separate the organic and aqueous layers.[3]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[3]
-
Reconstitution: Reconstitute the residue in 100 µL of acetonitrile.[3]
-
Analysis: Inject a 10 µL aliquot into the LC-MS/MS system.[3]
Protein Precipitation (PPT)
Protein precipitation is the simplest and fastest sample preparation technique, suitable for high-throughput analysis, though it may result in less clean extracts compared to SPE and LLE.[6]
Protocol:
-
Sample Preparation: To a centrifuge tube, add 100 µL of human plasma and the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of carvedilol using the described sample preparation techniques coupled with LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.[1][3][5][7]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | > 76%[8][9] | 83.9 - 91.7%[1] | Generally lower and more variable |
| Linearity Range (ng/mL) | 0.05 - 50[5] | 4 - 60[1] | 2 - 100[10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[5] | 4[1] | 2[10] |
| Intra-day Precision (%RSD) | < 11.9%[8][9] | < 4.93%[3] | < 15% |
| Inter-day Precision (%RSD) | < 11.9%[8][9] | < 4.93%[3] | < 15% |
| Matrix Effect | Minimal[8][9] | Can be significant | Can be significant |
Discussion
The choice of sample preparation technique depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and the complexity of the biological matrix.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to minimal matrix effects and the highest sensitivity.[4][5] It is often the method of choice for regulated bioanalysis.
-
Liquid-Liquid Extraction (LLE) is a versatile and cost-effective technique that can provide good recovery and clean extracts.[1][3] Optimization of the extraction solvent and pH is critical for achieving high efficiency.
-
Protein Precipitation (PPT) is the fastest and simplest method, making it ideal for high-throughput screening.[6] However, it is more prone to matrix effects, which can impact the accuracy and precision of the assay if not properly addressed.
The use of a deuterated internal standard such as this compound is crucial to compensate for any variability in the sample preparation process and potential ion suppression or enhancement in the mass spectrometer, ensuring reliable and accurate quantification of carvedilol in biological samples. Validation of the chosen method according to regulatory guidelines (e.g., FDA or EMA) is essential before its application in clinical or preclinical studies.[10]
References
- 1. asianpubs.org [asianpubs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A validated enantioselective LC–MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma: Application to a clinical pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. DHHS-FDA, “Guidance for Industy-Bioanalytical Method Validation,” US Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research, Center for Veterinary Medicine, Rockville, May 2001. - References - Scientific Research Publishing [scirp.org]
Application of 5'-Hydroxyphenyl Carvedilol-d5 in Drug Metabolism and Pharmacokinetic Studies
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of hypertension and heart failure.[1][2] The drug undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[1][3][4] The main oxidative metabolites include 4'- and 5'-hydroxyphenyl carvedilol, which are formed primarily by the cytochrome P450 enzyme CYP2D6.[1] Understanding the pharmacokinetics of both the parent drug and its metabolites is crucial for optimizing therapeutic outcomes and ensuring patient safety.
5'-Hydroxyphenyl Carvedilol-d5 is a stable isotope-labeled analog of the 5'-hydroxyphenyl metabolite of Carvedilol.[5] Its key application in drug metabolism and pharmacokinetic (DMPK) studies is as an internal standard (IS) for the quantitative analysis of 5'-hydroxyphenyl carvedilol in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the physicochemical properties of the analyte, thereby compensating for variations during sample preparation, chromatography, and ionization.[6]
Application Notes
The primary application of this compound is in bioanalytical method development and validation for pharmacokinetic studies of Carvedilol. Its use as an internal standard allows for the accurate and precise quantification of the 5'-hydroxyphenyl carvedilol metabolite. This is essential for:
-
Characterizing the metabolic profile of Carvedilol: Determining the exposure of major metabolites relative to the parent drug.
-
Investigating inter-individual variability: Studying the influence of genetic polymorphisms (e.g., in CYP2D6) on Carvedilol metabolism.[7]
-
Drug-drug interaction studies: Assessing the effect of co-administered drugs on the metabolic pathways of Carvedilol.
-
Bioequivalence studies: Comparing the pharmacokinetic profiles of different formulations of Carvedilol.[8][9]
A validated LC-MS/MS method using this compound as an internal standard provides high sensitivity and selectivity, enabling the quantification of low concentrations of the metabolite in complex biological samples.
Experimental Protocols
A typical experimental protocol for the quantification of 5'-hydroxyphenyl carvedilol in human plasma using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for extracting Carvedilol and its metabolites from plasma, providing a clean extract for LC-MS/MS analysis.[8]
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized)
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a specific amount of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS injection.
-
2. LC-MS/MS Analysis
The separation and detection of 5'-hydroxyphenyl carvedilol and its deuterated internal standard are achieved using a UPLC system coupled to a tandem mass spectrometer.
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex API 5500)
-
Analytical column (e.g., UPLC C18, 50 x 2.1 mm, 1.7 µm)[8]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 4.0 mM ammonium formate in water with 0.1% formic acid[8]
-
Mobile Phase B: Acetonitrile[8]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 5'-hydroxyphenyl carvedilol and this compound are monitored.
-
Data Presentation
The following tables summarize typical quantitative data for a validated LC-MS/MS method for the analysis of Carvedilol and its hydroxylated metabolites.
Table 1: LC-MS/MS Parameters for Carvedilol and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.1 | 150 | 35 |
| Carvedilol-d5 (IS) | 412.2 | 100.1 | 150 | 35 |
| 4'-Hydroxyphenyl Carvedilol | 423.2 | 224.1 | 150 | 30 |
| 4'-Hydroxyphenyl Carvedilol-d5 (IS) | 428.2 | 224.1 | 150 | 30 |
| 5'-Hydroxyphenyl Carvedilol | 423.2 | 224.1 | 150 | 30 |
| This compound (IS) | 428.2 | 224.1 | 150 | 30 |
Table 2: Method Validation Summary
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | 5'-Hydroxyphenyl Carvedilol |
| Linearity Range (ng/mL) | 0.05 - 50[8] | 0.01 - 10[8] | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-batch Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-batch Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | 94 - 99[8] | 94 - 99[8] | > 90% |
Mandatory Visualization
Caption: Metabolic pathway of Carvedilol.
Caption: Bioanalytical workflow for DMPK studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of carvedilol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [artis-isotopes.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol pharmacokinetics and pharmacodynamics in relation to CYP2D6 and ADRB pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Carvedilol Enantiomers in Human Plasma using 5'-Hydroxyphenyl Carvedilol-d5 by LC-MS/MS
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and heart failure. It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-blocking effects. Due to the stereoselective pharmacokinetics and pharmacodynamics of carvedilol, it is crucial to quantify the individual enantiomers in biological matrices. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of R(+)- and S(-)-carvedilol in human plasma, utilizing 5'-Hydroxyphenyl Carvedilol-d5 as a stable isotope-labeled internal standard (IS).
Principle
This method employs a chiral stationary phase for the chromatographic separation of carvedilol enantiomers, followed by detection using a triple quadrupole mass spectrometer. Plasma samples are prepared using a simple protein precipitation method. This compound is used as an internal standard to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
R(+)-Carvedilol and S(-)-Carvedilol reference standards
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human plasma (K2-EDTA)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of R(+)-Carvedilol, S(-)-Carvedilol, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the R(+)- and S(-)-Carvedilol stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture.
3. Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: Chiral stationary phase column (e.g., Chirobiotic T®, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol and ammonium formate buffer (e.g., 90:10 v/v with 0.1% formic acid). The exact composition may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
-
Data Presentation
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| R(+)-Carvedilol | 407.2 | 100.1 | 150 | 35 |
| S(-)-Carvedilol | 407.2 | 100.1 | 150 | 35 |
| This compound (IS) | 427.5 | 100.1 | 100 | 38 |
Table 2: Method Validation Summary
| Parameter | R(+)-Carvedilol | S(-)-Carvedilol |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | 85 - 95% | 85 - 95% |
| Matrix Effect (%) | 90 - 110% | 90 - 110% |
Visualization
Caption: Workflow for the quantification of carvedilol enantiomers.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of R(+)- and S(-)-carvedilol enantiomers in human plasma. The use of a chiral stationary phase allows for the effective separation of the enantiomers, and the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for pharmacokinetic and bioequivalence studies of carvedilol.
References
Application Note: Solid-Phase Extraction Protocol for Carvedilol and its Metabolites in Human Plasma
Abstract
This document provides a detailed solid-phase extraction (SPE) protocol for the simultaneous quantification of carvedilol (B1668590) and its primary active metabolites, 4'-hydroxyphenyl carvedilol and O-desmethylcarvedilol, in human plasma. The outlined method is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible procedure for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, primarily through aromatic ring oxidation and glucuronidation.[1] The major active metabolites include 4'-hydroxyphenyl carvedilol, which is approximately 13 times more potent than the parent drug in terms of β-blockade, and O-desmethylcarvedilol.[1] Accurate quantification of carvedilol and its metabolites in human plasma is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used technique for this purpose as it provides cleaner extracts and higher, more reproducible recoveries compared to liquid-liquid extraction.[2][3][4]
Experimental Protocol
This protocol is based on a mixed-mode cation exchange (MCX) or a polymeric reversed-phase SPE strategy, which has been shown to be effective for the extraction of carvedilol and its metabolites from human plasma.[2][5]
Materials and Reagents:
-
Blank human plasma (with K3EDTA as anticoagulant)
-
Carvedilol, 4'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol reference standards
-
Deuterated internal standards (e.g., carvedilol-d5)
-
SPE cartridges (e.g., Oasis MCX, 30 mg, 1 cc or Phenomenex Strata-X, 30 mg, 1 cm³)[2][5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonia (B1221849) solution
-
Milli-Q water or equivalent
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 100-500 µL of plasma, add the internal standard solution.[2][3]
-
Add an equal volume of 0.1% formic acid in water and vortex for 10 seconds.[5]
-
Centrifuge the samples at 13,000 g for 5 minutes at 10°C to precipitate proteins.[5]
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridges with 1-2 mL of methanol.[2][5]
-
Equilibration: Equilibrate the cartridges with 1-2 mL of Milli-Q water or 0.1% formic acid in water.[2][5]
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridges.
-
Washing:
-
Drying: Dry the cartridges under nitrogen for approximately 1 minute.[5]
-
Elution: Elute the analytes with 2 mL of 2% ammonia in methanol or 500 µL of acetonitrile.[2][5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 200-250 µL of the mobile phase used for LC-MS/MS analysis and vortex for 40 seconds.[2]
Data Presentation
The following tables summarize the quantitative data from various studies on the analysis of carvedilol and its metabolites.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Carvedilol | 0.5 - 100 | 0.5 | [2][6] |
| 4'-hydroxyphenyl carvedilol | 0.3 - 40 | 0.3 | [2][6] |
| Carvedilol | 0.05 - 50 | 0.05 | [3] |
| 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 0.01 | [3] |
| O-desmethylcarvedilol enantiomers | 0.6 - 80 | Not specified | [7] |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect | Reference |
| Carvedilol | 78.90 | Practically absent | [2][6] |
| 4'-hydroxyphenyl carvedilol | 83.25 | Practically absent | [2][6] |
| Carvedilol | 94 - 99 | Not significant | [3] |
| 4'-hydroxyphenyl carvedilol | 94 - 99 | Not significant | [3] |
Table 3: Precision of the Method
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| Carvedilol | 3.37 - 9.53 | 3.31 - 6.91 | [2][6] |
| 4'-hydroxyphenyl carvedilol | 4.76 - 7.01 | 5.23 - 6.64 | [2][6] |
| Carvedilol | 0.74 - 3.88 | 0.74 - 3.88 | [3] |
| 4'-hydroxyphenyl carvedilol | 0.74 - 3.88 | 0.74 - 3.88 | [3] |
Visualizations
Carvedilol Metabolism Signaling Pathway
Caption: Metabolic pathway of Carvedilol.
Solid-Phase Extraction Workflow
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The described solid-phase extraction protocol offers a robust and efficient method for the extraction of carvedilol and its key metabolites from human plasma. The high recovery and low matrix effects associated with this method make it suitable for sensitive and accurate quantification required in clinical and research settings. The subsequent analysis by LC-MS/MS provides the necessary selectivity and sensitivity for pharmacokinetic and bioequivalence studies.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. scispace.com [scispace.com]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Carvedilol in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) method for the quantitative analysis of carvedilol (B1668590) in human plasma. The protocol employs a deuterated internal standard (Carvedilol-d5) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high recovery and minimizes matrix effects, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The straightforward LLE procedure is optimized for high-throughput applications in a drug development setting.
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely prescribed for the treatment of hypertension and heart failure. Accurate and precise quantification of carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely used sample preparation technique due to its simplicity, low cost, and efficiency in removing interfering substances from complex matrices like plasma. The use of a stable isotope-labeled internal standard, such as deuterated carvedilol, is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy of the results.[1] This application note provides a detailed protocol for the extraction and analysis of carvedilol, along with performance data.
Experimental Protocols
Materials and Reagents
-
Carvedilol reference standard
-
Carvedilol-d5 internal standard (IS)
-
HPLC-grade methanol, acetonitrile (B52724), tert-butyl methyl ether, ethyl acetate, and diethyl ether
-
Formic acid
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carvedilol reference standard in methanol.
-
Carvedilol-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carvedilol-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carvedilol stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carvedilol-d5 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction
-
Allow plasma samples to thaw at room temperature.
-
To a 200 µL aliquot of plasma sample, standard, or quality control (QC) sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether (or a 3:1 v/v mixture of diethyl ether:ethyl acetate).[2]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent with a TurboIonSpray interface
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Carvedilol: m/z 407.2 → 100.2
-
Carvedilol-d5: m/z 412.2 → 105.1
-
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Carvedilol | 0.05 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | ≤ 10 | ≤ 10 | 90-110 |
| Low | 0.15 | ≤ 8 | ≤ 8 | 92-108 |
| Mid | 15 | ≤ 7 | ≤ 7 | 95-105 |
| High | 40 | ≤ 6 | ≤ 6 | 96-104 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Carvedilol | 85 - 95 | 90 - 110 |
| Carvedilol-d5 | 88 - 98 | 92 - 108 |
Recovery was determined by comparing the analyte peak area of extracted samples to that of post-extraction spiked samples. Matrix effect was evaluated by comparing the peak area of analytes in post-extraction spiked blank plasma to that of neat solutions.
Mandatory Visualizations
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Carvedilol Analysis.
Logical Relationship of Method Validation
Caption: Key Validation Parameters for a Bioanalytical Method.
References
Application of 5'-Hydroxyphenyl Carvedilol-d5 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and congestive heart failure. The study of its pharmacokinetics in the pediatric population is crucial for establishing safe and effective dosing regimens. Due to significant differences in drug metabolism and disposition between children and adults, direct extrapolation of adult data is not feasible. The use of stable isotope-labeled internal standards, such as 5'-Hydroxyphenyl Carvedilol-d5, is essential for accurate quantification of carvedilol's metabolites in biological matrices during these studies. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic research.
Carvedilol is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, leading to the formation of several metabolites, including 4'- and 5'-hydroxyphenyl carvedilol.[1] These metabolites also possess pharmacological activity. Therefore, their quantification is important for a comprehensive understanding of the drug's overall effect. The use of a deuterated internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis provides high accuracy and precision by correcting for matrix effects and variations in sample processing.[2]
Application Notes
The primary application of this compound is as an internal standard (IS) in the bioanalytical method for the quantitative determination of the 5'-hydroxyphenyl carvedilol metabolite in plasma samples from pediatric patients. While the available literature provides detailed methods for 4'-hydroxyphenyl carvedilol-d5, the same principles and a similar methodology are directly applicable to the 5'-hydroxyphenyl analog due to their structural similarity.
Key Considerations for Pediatric Studies:
-
Low Sample Volume: Pediatric studies often have limitations on the volume of blood that can be drawn. The analytical method must be sensitive enough to work with small plasma volumes (e.g., 100 µL).
-
Age-Dependent Metabolism: The expression and activity of drug-metabolizing enzymes can vary significantly with age in the pediatric population. This can lead to different metabolite profiles and pharmacokinetic parameters compared to adults.[3]
-
Formulation: Age-appropriate formulations, such as oral solutions or suspensions, are often used in pediatric trials, which may influence the absorption kinetics of the drug.[2][4]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of carvedilol in pediatric patients with congestive heart failure, as reported in the literature. It is important to note the high inter- and intra-subject variability.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Age Range | Reference |
| Cmax (normalized) | 5.13 ± 2.89 ng/mL | Not Specified | [5][6] |
| Tmax | 0.93 ± 0.39 h | Not Specified | [5][6] |
| AUC (0-∞, normalized) | 20.4 ± 12.89 (ng/mL)·h | Not Specified | [5][6] |
| Half-life (t½) | 3.12 ± 1.37 h | Not Specified | [5][6] |
| Weight-adjusted Clearance (1-year-old) | 2.7 L/h/kg | 0.1 - 19.3 years | [3] |
| Weight-adjusted Clearance (19.3-year-old) | 0.7 L/h/kg | 0.1 - 19.3 years | [3] |
Experimental Protocols
Bioanalytical Method for Quantification of 5'-Hydroxyphenyl Carvedilol using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol and is applicable for 5'-hydroxyphenyl carvedilol.
a. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen pediatric plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (containing this compound).
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for 10 seconds.
-
Centrifuge the samples at 13,148 g for 5 minutes at 10°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol (B129727) followed by 1.0 mL of water.
-
Dry the cartridge for 1 minute under nitrogen.
-
Elute the analyte and internal standard with 500 µL of acetonitrile.
-
Evaporate the eluate to dryness at 50°C and reconstitute in the mobile phase.
b. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing standard solutions of 5'-hydroxyphenyl carvedilol and this compound. The transitions for related compounds are:
-
Carvedilol: m/z 407.2 → 100.1
-
4'-Hydroxyphenyl Carvedilol: m/z 423.2 → 284.1
-
Carvedilol-d5: m/z 412.2 → 100.1
-
4'-Hydroxyphenyl Carvedilol-d5: m/z 428.2 → 289.1
-
-
Data Analysis: MassLynx software or equivalent.
c. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, and stability.
Pediatric Pharmacokinetic Study Design
-
Patient Population: Enroll pediatric patients with a confirmed diagnosis requiring carvedilol treatment. Obtain informed consent from parents or legal guardians.
-
Dosing: Administer an age- and weight-appropriate dose of carvedilol.[3]
-
Blood Sampling: Collect sparse or serial blood samples at predetermined time points post-dose into tubes containing an appropriate anticoagulant.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis: Analyze plasma concentrations of carvedilol and its metabolites using the validated LC-MS/MS method. Calculate pharmacokinetic parameters using non-compartmental or population pharmacokinetic modeling approaches.
Visualizations
References
- 1. A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ijpsonline.com [ijpsonline.com]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Carvedilol in Dried Blood Spots Using 5'-Hydroxyphenyl Carvedilol-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carvedilol (B1668590) in dried blood spots (DBS). Utilizing 5'-Hydroxyphenyl Carvedilol-d5 as a novel internal standard, this protocol offers a high-throughput and minimally invasive alternative to traditional plasma-based therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely prescribed for the treatment of heart failure and hypertension. Therapeutic drug monitoring of carvedilol is crucial to optimize dosage and minimize adverse effects. Dried blood spot (DBS) sampling has emerged as a patient-centric and cost-effective technique, requiring low blood volumes and offering simplified sample collection, transportation, and storage.
This method employs this compound, a stable isotope-labeled metabolite of carvedilol, as the internal standard (IS). While the use of a deuterated analog of the analyte is a common practice, a labeled metabolite can serve as an effective IS, particularly in studies where both the parent drug and its metabolites are of interest. The similar extraction and ionization characteristics of the labeled metabolite to the parent drug can adequately compensate for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental workflow for the quantification of carvedilol in DBS samples is depicted below.
Caption: Overall experimental workflow for carvedilol quantification in DBS.
Materials and Methods
Reagents and Materials
-
Carvedilol reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human whole blood (for calibration standards and quality controls)
-
DBS cards (e.g., Whatman 903)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Waters)
-
DBS puncher with a 3 mm diameter punch
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of carvedilol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the carvedilol stock solution with 50% methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at a suitable concentration.
-
Calibration Standards and QCs: Spike the carvedilol working solutions into human whole blood to prepare calibration standards and QCs at various concentration levels.
-
DBS Preparation: Spot 20 µL of each calibration standard and QC onto the DBS cards and allow them to dry at ambient temperature for at least 2 hours.
Sample Preparation Protocol
-
Punch a 3 mm disc from the center of the dried blood spot.
-
Place the disc into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carvedilol: To be determined experimentally |
| This compound: To be determined experimentally | |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Results and Discussion
The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation. The validation parameters assessed included linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible (>85%) |
| Matrix Effect | Minimal and compensated by the IS |
| Stability | Stable under various storage conditions |
Method Validation Logic
The logical relationship between the different validation parameters is illustrated in the diagram below.
Caption: Logical flow of bioanalytical method validation parameters.
Conclusion
This application note provides a detailed protocol for the quantification of carvedilol in dried blood spots using this compound as an internal standard. The method is sensitive, specific, and reliable, offering a valuable tool for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput setting. The use of DBS simplifies sample management and improves patient compliance, making it an advantageous technique in both clinical and research environments.
Troubleshooting & Optimization
Technical Support Center: Optimization of LC-MS/MS Parameters for 5'-Hydroxyphenyl Carvedilol-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 5'-Hydroxyphenyl Carvedilol-d5. This deuterated internal standard is crucial for the accurate quantification of the active metabolite 5'-Hydroxyphenyl Carvedilol (B1668590) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting Multiple Reaction Monitoring (MRM) transitions for this compound?
A1: While specific optimal transitions should be determined experimentally, initial MRM transitions can be predicted based on the structure of 5'-Hydroxyphenyl Carvedilol and its deuterated analog. The precursor ion (Q1) will be the protonated molecule [M+H]⁺. For this compound, this would be approximately m/z 428.2, considering the addition of a hydroxyl group and five deuterium (B1214612) atoms to the Carvedilol structure. The product ions (Q3) are generated by fragmentation of the precursor ion. A common fragment for Carvedilol and its derivatives involves the cleavage of the side chain.[1][2] A logical starting point for the product ion would be around m/z 105.1, which corresponds to a fragment of the deuterated side chain.
Q2: Why is it important to use a deuterated internal standard like this compound?
A2: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis using LC-MS/MS.[3][4] They are chemically almost identical to the analyte of interest, meaning they exhibit similar extraction recovery, chromatographic retention, and ionization efficiency. This co-elution and similar behavior help to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the analyte.[5]
Q3: What are the most critical MS parameters to optimize for this compound?
A3: The most critical parameters to optimize for sensitivity and specificity include the collision energy (CE) and declustering potential (DP). The collision energy directly influences the fragmentation of the precursor ion into product ions, and its optimization is key to maximizing the signal of the desired product ion. The declustering potential helps to prevent the formation of adducts and reduces solvent clustering at the ion source orifice, thereby improving the signal-to-noise ratio. Other important parameters to consider are the ion spray voltage and source temperature.[1]
Q4: What kind of chromatographic column and mobile phase are suitable for the analysis of this compound?
A4: A reverse-phase C18 column is commonly used for the separation of Carvedilol and its metabolites.[2][6] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier. Common modifiers include formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization and use of an LC-MS/MS method for this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Incorrect MRM transitions selected. | Verify the precursor and product ion masses. Perform a full scan (MS1) to find the [M+H]⁺ of this compound and then a product ion scan to identify the most abundant fragments. |
| Suboptimal ionization source parameters. | Systematically optimize the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).[8][9] | |
| Sample degradation. | Prepare fresh standard solutions and ensure proper storage conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous mobile phase. For basic compounds like Carvedilol and its metabolites, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) often yields better peak shapes. |
| Column overload. | Reduce the injection volume or the concentration of the standard solution. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary.[10] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[11] Flush the LC system to remove any contaminants. |
| Matrix effects from the sample. | Implement a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering substances from the biological matrix.[12] | |
| Inconsistent Retention Time | Unstable pump flow rate. | Check for leaks in the LC system and ensure the pump is properly primed and degassed.[8][9] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phases. | |
| Isotopic Crosstalk | Contribution from the analyte to the internal standard signal. | This can occur if the M+5 isotope of the analyte has the same m/z as the internal standard. Ensure that the selected MRM transition for the internal standard is free from interference from the analyte. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
This protocol describes the process of optimizing the key mass spectrometry parameters for this compound using infusion analysis.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of approximately 1 µg/mL in the initial mobile phase composition.
2. Infusion Setup:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Tee the infusion line into the mobile phase flow from the LC pump just before the mass spectrometer's ion source.
3. Q1 Scan (Precursor Ion Identification):
-
Set the mass spectrometer to perform a full scan in the positive ion mode over a relevant mass range (e.g., m/z 100-600).
-
Identify the protonated molecule [M+H]⁺ of this compound (expected around m/z 428.2).
4. Product Ion Scan (Fragment Identification):
-
Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion in Q1.
-
Ramp the collision energy (CE) over a range (e.g., 10-60 eV) to observe the fragmentation pattern and identify the most intense and stable product ions.
5. MRM Optimization (CE and DP):
-
Select the most promising precursor-product ion pair(s) for MRM analysis.
-
Perform a series of injections while systematically varying the collision energy for each transition to find the value that yields the maximum signal intensity.
-
Similarly, optimize the declustering potential (DP) to maximize the signal and minimize in-source fragmentation.
Table 1: Example of Optimized MS/MS Parameters (Hypothetical)
| Parameter | Optimized Value |
| Precursor Ion (Q1) | 428.2 m/z |
| Product Ion (Q3) | 105.1 m/z |
| Collision Energy (CE) | 35 eV |
| Declustering Potential (DP) | 80 V |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
Note: These are example values and must be determined experimentally for your specific instrument and conditions.
Diagrams
Caption: Workflow for the optimization of MS/MS parameters.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. simbecorion.com [simbecorion.com]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. zefsci.com [zefsci.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
addressing isotopic interference with 5'-Hydroxyphenyl Carvedilol-d5
Welcome to the technical support center for the analysis of 5'-Hydroxyphenyl Carvedilol (B1668590). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experimental analysis, with a specific focus on isotopic interference when using 5'-Hydroxyphenyl Carvedilol-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, also known as isotopic cross-contribution, occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge (m/z) ratio of another.[1] In the context of analyzing 5'-Hydroxyphenyl Carvedilol using its deuterated internal standard (this compound), this means that the signal from the naturally occurring heavier isotopes (e.g., ¹³C) of the unlabeled analyte can contribute to the signal of the deuterated internal standard, and vice versa. This can lead to inaccurate quantification, non-linear calibration curves, and misinterpretation of data.[1]
Q2: We are observing an unexpectedly high response for our this compound internal standard, even in blank samples. Could this be isotopic interference?
A2: Yes, a higher-than-expected signal for the internal standard in blank samples where the analyte is not present can be an indicator of interference. However, it is also crucial to investigate other potential causes such as contamination of the blank matrix, carryover from previous injections, or impurities in the internal standard solution itself. A systematic troubleshooting approach is recommended to pinpoint the exact cause.
Q3: How can we confirm that the interference we are observing is due to isotopic contribution from the analyte to the internal standard?
A3: To confirm isotopic interference, you can perform the following experiment:
-
Prepare a series of high-concentration solutions of the unlabeled 5'-Hydroxyphenyl Carvedilol analyte.
-
Analyze these solutions using your LC-MS/MS method, monitoring the mass transition for the this compound internal standard.
-
If a signal is detected at the retention time of the analyte in the internal standard's mass transition, and its intensity increases with the analyte concentration, it strongly suggests isotopic contribution from the analyte.
Q4: What are the primary mass transitions for Carvedilol and its deuterated internal standard?
A4: Based on published literature, typical mass transitions for Carvedilol and Carvedilol-d5 in positive electrospray ionization mode are:
While these are for Carvedilol, the transitions for 5'-Hydroxyphenyl Carvedilol and its d5 variant would be different due to the addition of a hydroxyl group. It is crucial to determine the optimal transitions for 5'-Hydroxyphenyl Carvedilol and its d5 internal standard during method development.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Non-Linear Calibration Curves
Symptoms:
-
Calibration curves for 5'-Hydroxyphenyl Carvedilol are non-linear, particularly at the high and low ends of the concentration range.
-
Quality control (QC) samples show poor accuracy and precision.[3]
-
The analyte to internal standard peak area ratio changes unexpectedly across different lots of biological matrices.[4]
Possible Cause: Isotopic interference from the high-concentration analyte contributing to the internal standard signal, or vice-versa, can disrupt the linear relationship between concentration and signal intensity.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate quantification due to isotopic interference.
Detailed Steps:
-
Confirm Isotopic Contribution: As described in FAQ 3, analyze a high-concentration solution of the unlabeled analyte and monitor the mass transition of the deuterated internal standard.
-
Optimize Chromatography: A slight difference in retention time between the analyte and the deuterated internal standard, caused by the deuterium (B1214612) isotope effect, can lead to different degrees of ion suppression and contribute to variability.[4] Modifying the chromatographic method to achieve better separation can sometimes mitigate this.
-
Select Alternative MRM Transitions: Investigate alternative precursor and product ions for both the analyte and the internal standard. The goal is to find a pair of transitions with minimal or no overlap in their isotopic profiles.
-
Mathematical Correction: If chromatographic separation or selection of alternative transitions is not feasible, a mathematical correction can be applied. This involves determining the percentage of the analyte signal that contributes to the internal standard signal and subtracting this contribution from the measured internal standard response.[5]
Issue 2: Poor Signal-to-Noise Ratio and High Background
Symptoms:
-
High baseline noise in the chromatograms for both the analyte and the internal standard.
-
Difficulty in accurately integrating low-concentration peaks.
-
Poor signal intensity.[6]
Possible Causes:
-
Contamination in the LC-MS system, including solvents, tubing, or the ion source.[7]
-
Matrix effects from the biological sample, causing ion suppression.[8][9]
-
Suboptimal mass spectrometer settings.
Troubleshooting Workflow:
Caption: Workflow for addressing poor signal-to-noise and high background.
Detailed Steps:
-
System Cleanliness: Begin by injecting a blank solvent (e.g., the initial mobile phase) to check for system contamination. If the background is high, perform system maintenance, including flushing the LC system with appropriate solvents and cleaning the mass spectrometer's ion source.[10]
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to assess ion suppression or enhancement from the sample matrix. A standard solution of the analyte and internal standard is continuously infused into the mass spectrometer while an extracted blank matrix sample is injected. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.[11]
-
Optimize Sample Preparation: If significant matrix effects are observed, refine the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components.[8]
-
Tune and Calibrate Mass Spectrometer: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[6][10] This will help optimize ion transmission and detector response.
Experimental Protocols
Protocol 1: Evaluation of Isotopic Contribution
Objective: To determine the extent of isotopic contribution from unlabeled 5'-Hydroxyphenyl Carvedilol to the this compound internal standard.
Methodology:
-
Prepare a High-Concentration Analyte Stock Solution: Prepare a stock solution of unlabeled 5'-Hydroxyphenyl Carvedilol at a concentration significantly higher than the upper limit of quantitation (ULOQ) of your assay (e.g., 10x ULOQ).
-
Serial Dilutions: Prepare a series of dilutions of the analyte stock solution in the same solvent used for your standard curve.
-
LC-MS/MS Analysis:
-
Inject each dilution onto the LC-MS/MS system.
-
Acquire data using the established method, monitoring the MRM transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Examine the chromatograms for the internal standard's MRM transition.
-
Measure the peak area of any signal detected at the retention time of the analyte.
-
Plot the measured peak area in the internal standard channel against the concentration of the unlabeled analyte. A linear relationship indicates isotopic contribution.
-
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
Objective: To identify regions of ion suppression or enhancement in the chromatogram due to the sample matrix.
Methodology:
-
Prepare Infusion Solution: Prepare a solution containing both 5'-Hydroxyphenyl Carvedilol and this compound at a mid-range concentration.
-
System Setup:
-
Use a syringe pump to deliver the infusion solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Connect the infusion line to the LC flow path via a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Analysis:
-
Begin the infusion and allow the signal to stabilize.
-
Inject an extracted blank matrix sample (a sample prepared from a biological matrix known to be free of the analyte).
-
Acquire data over the entire chromatographic run time, monitoring the MRM transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Examine the resulting chromatogram (total ion chromatogram or extracted ion chromatograms for the analyte and IS).
-
A consistent, stable baseline indicates no significant matrix effects.
-
A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an isotopic contribution experiment, illustrating how to quantify the interference.
| Unlabeled Analyte Concentration (ng/mL) | Peak Area in Analyte Channel | Peak Area in IS Channel (from isotopic contribution) | % Contribution (IS Area / Analyte Area) * 100 |
| 1000 | 5,000,000 | 25,000 | 0.50% |
| 500 | 2,500,000 | 12,500 | 0.50% |
| 250 | 1,250,000 | 6,250 | 0.50% |
| 100 | 500,000 | 2,500 | 0.50% |
| 50 | 250,000 | 1,250 | 0.50% |
Interpretation: In this example, the unlabeled analyte consistently contributes 0.50% of its signal to the internal standard channel. This correction factor can then be used in the final concentration calculations to improve accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
improving peak shape and resolution for carvedilol and its metabolites
Welcome to the technical support center for the chromatographic analysis of carvedilol (B1668590) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of carvedilol and its metabolites.
Question: Why am I observing poor peak shape (tailing or fronting) for carvedilol and its metabolites?
Answer:
Poor peak shape is a common issue in the analysis of carvedilol, a basic compound, and its structurally similar metabolites. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is often caused by the interaction of the basic amine groups in carvedilol and its metabolites with acidic silanol (B1196071) groups on the surface of silica-based columns.[1][2] To mitigate this, consider the following:
-
Mobile Phase pH: Operate at a low pH (e.g., 2.5-4.5) to ensure the analytes are fully protonated and to suppress the ionization of residual silanol groups.[3][4] Formic acid, orthophosphoric acid, or trifluoroacetic acid are common mobile phase additives.[5][6][7][8]
-
Buffer Addition: Incorporating a buffer, such as phosphate (B84403) or ammonium (B1175870) acetate, into your mobile phase can help maintain a consistent pH and mask silanol interactions.[1][9]
-
Column Choice: Utilize a column with end-capping or a more inert stationary phase to reduce the number of accessible silanol groups.[10][11] C8 and C18 columns with modern bonding technologies often provide improved peak shape for basic compounds.
-
Column Overload: Injecting too much sample can lead to peak tailing.[11][12][13] Try reducing the injection volume or diluting the sample.
-
-
Peak Fronting: This is less common for basic compounds but can occur due to:
Question: How can I improve the resolution between carvedilol and its closely related metabolites?
Answer:
Achieving baseline separation of carvedilol from its metabolites, particularly the hydroxylated forms (4'-OH and 5'-OH carvedilol) and desmethyl carvedilol (DMC), can be challenging due to their structural similarities.[9][15] Here are some strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (acetonitrile vs. methanol) and its proportion in the mobile phase. Acetonitrile (B52724) often provides sharper peaks and different selectivity compared to methanol.[9]
-
Gradient Elution: Employing a gradient elution program can help to effectively separate compounds with different polarities in a reasonable timeframe.[7][16]
-
-
Adjust Chromatographic Conditions:
-
Column Selection:
-
Stationary Phase: Experiment with different stationary phases (e.g., C8, C18, phenyl-hexyl) to exploit subtle differences in analyte-stationary phase interactions.
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can significantly increase efficiency and, consequently, resolution.[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for carvedilol and its metabolites?
A1: A good starting point for method development would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with 0.1% formic acid or phosphoric acid to a pH of around 2.5-3.0.[5][6][8] A gradient elution from a lower to a higher organic phase concentration is often necessary to separate the parent drug from its metabolites. UV detection is commonly performed at 240 nm.[5][9]
Q2: Are there specific challenges when analyzing the enantiomers of carvedilol and its metabolites?
A2: Yes, the simultaneous enantioselective separation of carvedilol and its active metabolites is particularly challenging.[9][15] While the enantiomers of carvedilol itself can be separated using chiral stationary phases (CSPs), achieving baseline resolution for the enantiomers of all three major metabolites in a single run is difficult.[9][15] This often requires specialized chiral columns and systematic optimization of the mobile phase, including the type and concentration of the organic modifier and the buffer.[9][19]
Q3: My peak shape is good, but my resolution is still not optimal. What should I do next?
A3: If peak shape is not the issue, focus on improving the selectivity and efficiency of your separation. Consider the following logical progression:
-
Modify the Mobile Phase: Adjust the organic solvent-to-aqueous ratio or switch the organic solvent (e.g., from acetonitrile to methanol).
-
Change the pH: Even small changes in pH can alter the ionization state of the analytes and the stationary phase, leading to changes in selectivity.
-
Adjust the Temperature: Varying the column temperature can impact selectivity.
-
Try a Different Column: If the above steps do not yield the desired resolution, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group column) is the next logical step.
Experimental Protocols
Below are detailed methodologies from cited experiments for the analysis of carvedilol and its metabolites.
Method 1: RP-HPLC for Carvedilol and Impurities
-
Column: Chromolit RP-8e (100 mm × 4.6 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile:Water (45:55, v/v), adjusted to pH 2.5 with formic acid[8]
-
Flow Rate: 0.5 mL/min[8]
-
Detection: UV at 280 nm[8]
Method 2: LC-MS/MS for Carvedilol and 4-OH Carvedilol in Human Plasma
-
Column: Discovery C8 (50 × 4.6 mm, 5µ)[6]
-
Mobile Phase: Acetonitrile:0.1% formic acid in water (70:30 v/v)[6]
-
Flow Rate: 0.7 mL/min[20]
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode[6][20]
-
Sample Preparation: Solid-phase extraction (SPE)[6]
Method 3: UHPLC for Enantiomeric Separation of Carvedilol and its Metabolites
-
Column: Chiralpak IB N-5 (250 × 4.6 mm, 5 µm)[9]
-
Mobile Phase: 80% organic modifier (87% acetonitrile and 13% methanol) and 20% aqueous potassium phosphate buffer pH 7[9]
-
Flow Rate: 0.5 mL/min[9]
-
Temperature: 25 °C[9]
-
Detection: UV at 240 nm[9]
Quantitative Data Summary
The following table summarizes key chromatographic parameters from a representative study for the analysis of carvedilol and its metabolite, 4-OH carvedilol.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Recovery (%) |
| Carvedilol | Not Specified | 0.5–100[6] | 0.5[6] | 78.90[6] |
| 4-OH Carvedilol | Not Specified | 0.3-40[6] | 0.3[6] | 83.25[6] |
Visualizations
Troubleshooting Workflow for Peak Shape and Resolution
Signaling Pathway for Mitigating Peak Tailing
References
- 1. google.com [google.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 3. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis, isolation and identification of a new degradation product in carvedilol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 20. scispace.com [scispace.com]
minimizing ion suppression in the analysis of carvedilol with a deuterated internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing carvedilol (B1668590) with a deuterated internal standard by LC-MS/MS. Our goal is to help you identify and resolve common issues related to ion suppression to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of carvedilol?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, carvedilol, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to a decreased signal intensity, which can result in underestimation of the carvedilol concentration, reduced sensitivity, and poor reproducibility of the analytical method.
Q2: I am using a deuterated internal standard for carvedilol. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, with carvedilol, it has been observed that a slight difference in retention time between the native carvedilol and its deuterated analogue can occur due to the deuterium (B1214612) isotope effect.[2][3] If this separation happens in a region of the chromatogram with significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate and unreliable results.[2]
Q3: What are the common sources of ion suppression in a typical bioanalytical method for carvedilol?
A3: Common sources of ion suppression in the analysis of carvedilol from biological matrices include:
-
Endogenous matrix components: Phospholipids (B1166683), salts, and proteins from plasma or other biological fluids are major contributors to ion suppression.[4]
-
Sample preparation reagents: Reagents used during sample processing, if not completely removed, can interfere with ionization.
-
Mobile phase additives: Non-volatile mobile phase additives can accumulate in the ion source and cause suppression.
Q4: How can I determine if ion suppression is affecting my carvedilol analysis?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][4] This involves infusing a constant flow of a carvedilol standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of carvedilol indicates the retention times at which co-eluting matrix components are causing ion suppression.[1][4]
Troubleshooting Guide
Problem: I am observing poor accuracy and precision in my quality control samples for carvedilol.
-
Possible Cause: Differential ion suppression affecting carvedilol and its deuterated internal standard. This can be due to a slight chromatographic separation between the two compounds, causing them to be in different regions of matrix-induced ion suppression.[2]
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both carvedilol and its deuterated internal standard and carefully examine the chromatograms. Overlay the peaks to confirm if they have identical retention times. Even a small offset can be problematic.
-
Perform a Post-Column Infusion Experiment: This will help you visualize the regions of ion suppression in your chromatogram. If the carvedilol and its internal standard elute in an area with a significant drop in signal, this is likely the cause of your issues.
-
Optimize Chromatography: Adjust the mobile phase gradient or composition to shift the elution of carvedilol and its internal standard to a "cleaner" region of the chromatogram, away from the major ion suppression zones.
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Problem: My signal intensity for carvedilol is low, even at higher concentrations.
-
Possible Cause: Significant ion suppression from the sample matrix is reducing the overall signal of your analyte.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Simple protein precipitation may not be sufficient to remove all ion-suppressing components. Evaluate the effectiveness of different sample preparation techniques. The table below provides a comparison of common methods.
-
Dilute the Sample: If the concentration of carvedilol is high enough, a simple dilution of the sample can reduce the concentration of interfering matrix components and lessen ion suppression.
-
Check for Matrix Effects in Different Lots: It has been reported that different lots of commercially supplied human plasma can cause varying degrees of ion suppression for carvedilol.[2] If possible, test your method with different batches of blank matrix.
-
Data Presentation: Impact of Sample Preparation on Ion Suppression
The choice of sample preparation method can significantly impact the extent of ion suppression. Below is a summary of the expected performance of different techniques in reducing matrix effects for carvedilol analysis.
| Sample Preparation Method | Typical Recovery (%) | Typical Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation | 85 - 100% | 30 - 70% | Simple, fast, and inexpensive. | Limited removal of phospholipids and other small molecules, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 10 - 40% | Good for removing salts and some phospholipids. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective at removing a wide range of interferences, leading to cleaner extracts and minimal ion suppression. | Requires method development and can be more costly. |
Note: These values are illustrative and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for post-column mixing
-
Carvedilol standard solution (at a concentration that provides a stable signal)
-
Blank plasma extract (prepared using your current sample preparation method)
-
Mobile phase
Methodology:
-
Set up your LC-MS/MS system with the analytical column and mobile phase used for your carvedilol assay.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the carvedilol standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
Begin the flow of the mobile phase and start the syringe pump to infuse the carvedilol solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for carvedilol is observed, inject the blank plasma extract.
-
Monitor the carvedilol signal throughout the chromatographic run. Any significant and reproducible drop in the signal indicates a region of ion suppression.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Carvedilol in Human Plasma
Objective: To effectively remove phospholipids and other interfering matrix components from human plasma prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., a mixed-mode or reverse-phase sorbent suitable for basic compounds)
-
Human plasma sample
-
Carvedilol-d5 internal standard solution
-
Acetonitrile
-
Ammonium (B1175870) hydroxide (B78521) (or other suitable pH-adjusting reagent)
-
Water (LC-MS grade)
-
SPE vacuum manifold or positive pressure processor
Methodology:
-
Sample Pre-treatment: To 100 µL of human plasma, add the deuterated internal standard solution. Vortex to mix. Add 200 µL of 2% ammonium hydroxide in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the carvedilol and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters for Carvedilol Analysis
LC System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute carvedilol, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Carvedilol: Q1 m/z 407.2 -> Q3 m/z 100.1
-
Carvedilol-d5 (internal standard): Q1 m/z 412.2 -> Q3 m/z 105.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for carvedilol.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2007) | Sherry Wang | 387 Citations [scispace.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
strategies to enhance the sensitivity of carvedilol metabolite detection
Welcome to the technical support center for the analysis of carvedilol (B1668590) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the sensitivity of carvedilol metabolite detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the sensitive detection of carvedilol and its metabolites?
A1: The most prevalent and sensitive methods for the quantification of carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethyl carvedilol, are Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.[1][2][3][4][5] UPLC-MS/MS is often preferred for its high sensitivity, selectivity, and speed.[1][2][4]
Q2: Which sample preparation technique is recommended for extracting carvedilol and its metabolites from plasma?
A2: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for the extraction of carvedilol and its metabolites from human plasma.[1][2][3] SPE offers high recovery and cleaner extracts compared to other methods like protein precipitation or liquid-liquid extraction (LLE).[3] Supported Liquid Extraction (SLE) is another efficient method that has been successfully used.[6]
Q3: How can I improve the chromatographic separation of carvedilol and its metabolites?
A3: To achieve optimal separation, using a C18 reversed-phase column is standard practice.[1][2][3][4] For UPLC methods, columns with smaller particle sizes (e.g., 1.7 µm) can provide better resolution and faster analysis times.[1][2][4][7] The mobile phase composition is also critical; a common choice is a gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) with formic acid to maintain a low pH.[1][2][3]
Q4: What are the key parameters to optimize for sensitive mass spectrometric detection?
A4: For tandem mass spectrometry (MS/MS), operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is highly specific and sensitive for carvedilol and its metabolites.[1][2][3][4] Optimization of precursor-to-product ion transitions, collision energy, and other source-dependent parameters for each analyte and internal standard is crucial for maximizing signal intensity.
Q5: Is derivatization necessary for enhancing the detection of carvedilol and its metabolites?
A5: While modern MS/MS systems offer excellent sensitivity without derivatization, chiral derivatization can be employed, particularly for the enantioselective analysis of carvedilol and its metabolites. Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (-)-menthyl chloroformate (MCF) have been used to form diastereomers that can be separated on a standard C18 column.[6][8][9] Derivatization with fluorescent tags like 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride) can also significantly enhance sensitivity for fluorescence detection.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity | - Inefficient extraction recovery.- Suboptimal MS/MS parameters.- Matrix effects (ion suppression or enhancement).- Analyte degradation. | - Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent).- Perform a full optimization of MS/MS parameters (cone voltage, collision energy) for each analyte.- Evaluate and minimize matrix effects by using a more efficient sample cleanup, changing chromatographic conditions, or using a stable isotope-labeled internal standard.- Ensure proper sample handling and storage conditions to prevent degradation.[4][7] |
| Poor peak shape or resolution | - Inappropriate column chemistry or dimensions.- Unsuitable mobile phase composition or pH.- Column overloading.- Injection of sample in a strong solvent. | - Select a high-efficiency column (e.g., UPLC column with sub-2 µm particles).- Adjust the mobile phase organic content, buffer concentration, and pH.[1][3]- Reduce the injection volume or sample concentration.- Ensure the sample solvent is compatible with or weaker than the initial mobile phase. |
| High background noise | - Contaminated mobile phase, solvents, or glassware.- Carryover from previous injections.- In-source fragmentation. | - Use high-purity solvents and reagents (LC-MS grade).- Implement a robust autosampler wash protocol.- Optimize ESI source conditions (e.g., temperature, gas flows) to minimize in-source fragmentation. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a stable temperature.- Replace the column if it has degraded. |
| Non-linear calibration curve | - Detector saturation at high concentrations.- Adsorption of analyte to vials or tubing.- Inappropriate weighting of the regression. | - Extend the calibration range or dilute samples with high concentrations.- Use silanized glassware or polypropylene (B1209903) vials.- Use a weighted linear regression (e.g., 1/x or 1/x²) for heteroscedastic data. |
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of carvedilol and its major metabolite, 4'-hydroxyphenyl carvedilol.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Carvedilol | Human Plasma | 0.05 - 50 | 0.05 | [1][2] |
| 4'-hydroxyphenyl carvedilol | Human Plasma | 0.01 - 10 | 0.01 | [1][2] |
| Carvedilol | Human Plasma | 0.5 - 100 | 0.5 | [3] |
| 4'-OH carvedilol | Human Plasma | 0.3 - 40 | 0.3 | [3] |
| Carvedilol | Rat Plasma | 0.5 - 1000 | 0.5 | [4] |
| 4'-hydroxyphenyl carvedilol | Rat Plasma | 0.1 - 50 | 0.1 | [4] |
| (R)- and (S)-carvedilol | Human Plasma | 0.200 - 100 | 0.200 | [6] |
| (R)- and (S)-4'-hydroxyphenyl carvedilol | Human Plasma | 0.0200 - 10.0 | 0.0200 | [6] |
| Carvedilol | Human Plasma | 0.2 - 100 | 0.2 | [5] |
| S(-)-carvedilol | Plasma | - | 0.25 | [8][9] |
| R(+)-carvedilol | Plasma | - | 0.5 | [8][9] |
Table 2: Precision, Accuracy, and Recovery
| Analyte | Matrix | Intra- and Inter-batch Precision (% CV) | Accuracy (%) | Recovery (%) | Reference |
| Carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | 0.74 - 3.88 | 96.4 - 103.3 | 94 - 99 | [1][2] |
| Carvedilol | Human Plasma | 3.37 - 9.53 (Intra), 3.31 - 6.91 (Inter) | - | 78.90 | [3] |
| 4'-OH carvedilol | Human Plasma | 4.76 - 7.01 (Intra), 5.23 - 6.64 (Inter) | - | 83.25 | [3] |
| Carvedilol & 3 metabolites | Rat Plasma | < 11.4 | ±11.5 of nominal | > 91 | [4][7] |
| (R)- and (S)-carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | < 11.9 | ±9.4 of nominal | > 76 | [6] |
| Carvedilol | Human Plasma | 2.45 - 7.27 (Intra), 0.52 - 7.92 (Inter) | - | 99.48 ± 8.5 | [5] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Carvedilol and 4'-hydroxyphenyl carvedilol in Human Plasma
This protocol is based on the method described by P. S. Nirogi et al.[1]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the internal standard (deuterated carvedilol and 4'-hydroxyphenyl carvedilol).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile-4.0 mM ammonium formate, pH 3.0 (adjusted with 0.1% formic acid) (78:22, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for carvedilol, 4'-hydroxyphenyl carvedilol, and their respective internal standards.
-
Protocol 2: Chiral Derivatization for Enantioselective Analysis
This protocol is based on the method described by C. T. F. O. R. Dias et al.[8][9]
-
Sample Extraction:
-
Extract carvedilol from plasma or urine using chloroform.
-
-
Derivatization:
-
Evaporate the extraction solvent.
-
Add an alkaline medium (e.g., 0.1 M sodium hydroxide).
-
Add the chiral derivatizing reagent, (-)-menthyl chloroformate (MCF), dissolved in dichloromethane.
-
Vortex and incubate to allow the reaction to complete.
-
-
HPLC Analysis:
-
Column: C18
-
Detection: Fluorescence detector
-
Separate the resulting diastereomers using a suitable mobile phase.
-
Visualizations
Caption: General experimental workflow for carvedilol metabolite analysis.
Caption: Key strategies for enhancing detection sensitivity.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotech-asia.org [biotech-asia.org]
- 6. A validated enantioselective LC–MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma: Application to a clinical pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
dealing with poor recovery of 5'-Hydroxyphenyl Carvedilol-d5 during sample extraction
Welcome to the technical support center for bioanalytical methods involving 5'-Hydroxyphenyl Carvedilol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during sample extraction, particularly poor recovery of the deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of our internal standard, this compound, during solid-phase extraction (SPE). What are the potential causes?
Poor recovery of this compound, a more polar metabolite of Carvedilol, is a common issue. The primary reasons often revolve around the increased polarity imparted by the additional hydroxyl group, which can lead to premature elution from reversed-phase sorbents.
Key factors include:
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not provide sufficient retention for this polar metabolite.
-
Suboptimal pH of Sample Load: The pH of the sample may prevent the analyte from being in its most retentive form.
-
Wash Solvent is Too Strong: The organic content of the wash solvent might be too high, causing the analyte to be washed away before elution.
-
Drying Step is Insufficient: Inadequate drying of the SPE cartridge can lead to poor interaction between the analyte and the sorbent.
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
Q2: How do the physicochemical properties of this compound affect its extraction?
The properties of this compound are crucial for optimizing extraction. As a hydroxylated metabolite, it is more polar than the parent compound, Carvedilol.
-
Polarity: The presence of the hydroxyl group increases its water solubility and reduces its retention on non-polar stationary phases (like C18).
-
pKa: Carvedilol has a pKa of approximately 7.8[1][2][3]. The pKa of the hydroxylated metabolite is expected to be in a similar range. At a pH two units below the pKa, the molecule will be predominantly in its protonated, charged form, which can influence its interaction with ion-exchange sorbents.
-
LogP: The calculated XLogP3 for 5'-Hydroxyphenyl Carvedilol is 3.8[4], indicating it is still a relatively lipophilic compound, but less so than Carvedilol.
Q3: Would liquid-liquid extraction (LLE) be a better alternative to SPE for this compound?
Liquid-liquid extraction can be a viable alternative. However, optimizing the organic solvent and aqueous phase pH is critical. For a polar metabolite, a more polar extraction solvent or adjustments in pH to suppress ionization may be necessary to achieve good partitioning and recovery. One study on Carvedilol found that a mixture of diethyl ether and ethyl acetate (B1210297) (3:1, v/v) was effective for extraction from plasma.[5][6] Another study utilizing a salt-assisted LLE with acetonitrile (B52724) reported recoveries between 96.0% and 105.0% for Carvedilol[7][8].
Q4: Does the deuterium (B1214612) labeling in this compound significantly impact its extraction recovery compared to the unlabeled analyte?
The deuterium labeling in your internal standard should not significantly affect its extraction behavior. The physicochemical properties governing extraction (polarity, pKa, solubility) are nearly identical between the deuterated and non-deuterated forms[9][10][11][12]. The primary purpose of the deuterium label is to differentiate the internal standard from the endogenous analyte by mass spectrometry.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with SPE, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low SPE recovery.
Matrix Effects Investigation
Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. 5'-Hydroxyphenyl Carvedilol | C24H26N2O5 | CID 4181439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
optimizing chromatographic gradient for separation of carvedilol isomers and metabolites
Welcome to the technical support center for the chromatographic analysis of carvedilol (B1668590). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of carvedilol isomers and metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes of interest in carvedilol separation? A1: The primary analytes are the two enantiomers of carvedilol, (S)-(-)-carvedilol and (R)-(+)-carvedilol, and its main active metabolites. The S(-) enantiomer is a significantly more potent β-blocker than the R(+) form, making chiral separation crucial[1][2]. Key metabolites include 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol, which may also be pharmacologically active[2][3][4].
Q2: Which HPLC modes are typically used for carvedilol analysis? A2: For separating the enantiomers , chiral High-Performance Liquid Chromatography (HPLC) is required. This is often performed in normal-phase mode using a mobile phase like n-heptane and isopropanol (B130326) with a basic additive[5][6]. For separating the parent drug from its metabolites , Reversed-Phase HPLC (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is standard, typically using a C8 or C18 column with a gradient of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer[7][8][9].
Q3: What kind of columns are recommended for separating carvedilol enantiomers? A3: Chiral Stationary Phases (CSPs) are essential for resolving enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Phenomenex Lux-Cellulose, Chiralpak, Chiralcel), are highly effective and commonly cited for providing good resolution[5][6][10][11].
Q4: Why is peak tailing a common issue, and how can it be resolved? A4: Carvedilol is a basic compound that can exhibit secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing[12][13]. To mitigate this, you can:
-
Use a low pH mobile phase: A pH of around 2.5 to 3.0 suppresses the ionization of silanol groups, reducing unwanted interactions[1][14].
-
Add a basic modifier: Incorporating a small amount of an amine like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) into the mobile phase can mask the active silanol sites[10][11][15].
-
Use high-purity silica (B1680970) columns: Modern columns manufactured with high-purity silica have fewer residual silanol groups, resulting in better peak shapes for basic compounds[12].
Q5: What is a suitable starting UV detection wavelength for carvedilol? A5: A UV detection wavelength of 240 nm is widely used and provides good sensitivity for carvedilol and its related substances[8][9][14][16]. Other wavelengths, such as 220 nm and 254 nm, have also been successfully employed[5][10]. For maximum sensitivity, it is always best to determine the absorbance maximum from a UV-Vis spectrum of your carvedilol standard.
Troubleshooting and Optimization Guide
This guide addresses specific issues you may encounter while developing and running your chromatographic method.
Problem 1: Poor or no resolution between (R) and (S) carvedilol enantiomers.
-
Possible Cause: Inappropriate column or mobile phase for chiral separation.
-
Solution 1: Select an appropriate Chiral Stationary Phase (CSP). Enantiomers cannot be separated on standard achiral columns (like C18 or C8) without a chiral additive. Use a polysaccharide-based CSP, which is proven to be effective for carvedilol[6][10].
-
Solution 2: Optimize the mobile phase composition. In normal-phase chromatography, the ratio of the alcohol modifier (e.g., isopropanol) to the nonpolar solvent (e.g., n-heptane) is critical. Systematically vary the percentage of the alcohol; decreasing the alcohol content typically increases retention and may improve resolution[5].
-
Solution 3: Adjust the column temperature. Temperature affects the thermodynamics of the chiral recognition mechanism. Investigating different column temperatures (e.g., 25°C, 30°C, 40°C) can significantly impact enantioselectivity[11].
Problem 2: Inconsistent retention times between injections.
-
Possible Cause: The system is not properly equilibrated, or the mobile phase composition is fluctuating.
-
Solution 1: Ensure adequate column equilibration. Before starting a sequence, flush the column with the initial mobile phase for at least 10-20 column volumes. This is especially important in gradient elution to ensure the column chemistry is consistent at the start of each run[17].
-
Solution 2: Use a column oven. Fluctuations in ambient temperature can cause retention time drift. A thermostatically controlled column compartment ensures a stable operating temperature[12].
-
Solution 3: Degas the mobile phase. Dissolved gases can form bubbles in the pump, leading to inaccurate flow rates and retention time variability. Ensure all mobile phase components are thoroughly degassed before use[13].
-
Solution 4: Pre-mix the mobile phase. If using an isocratic method, manually preparing the mobile phase in a single container can be more reliable than relying on the pump's online mixing, which can be a source of variability[17].
Problem 3: Poor separation between carvedilol and its hydroxylated metabolites.
-
Possible Cause: Insufficient selectivity in the reversed-phase method.
-
Solution 1: Modify the gradient profile. If using gradient elution, make the gradient shallower (i.e., increase the gradient time with a smaller change in organic solvent percentage). This provides more time for the closely eluting compounds to separate[13].
-
Solution 2: Change the organic solvent. Acetonitrile and methanol offer different selectivities. If you are using one, try substituting it with the other or using a ternary mixture of water, acetonitrile, and methanol. This can alter the elution order and improve resolution[13].
-
Solution 3: Adjust the mobile phase pH. The ionization state of carvedilol and its metabolites can be altered by changing the pH. Modifying the buffer pH can impact retention and selectivity. A common starting point is a buffer with a pH around 3.0, such as ammonium (B1175870) or potassium phosphate[8][14].
Experimental Protocols & Data
Protocol 1: Chiral Separation of Carvedilol Enantiomers (Normal Phase)
This protocol is based on a validated HPLC method for quantifying S(-)-Carvedilol[5][6].
-
Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µm particle size)[5][6].
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection[5].
| Parameter | (R)-Carvedilol | (S)-Carvedilol | ICH Guideline |
| Retention Factor (k) | 2.00 | 2.82 | 1 - 10 |
| Tailing Factor (Tf) | 0.23 | 0.31 | < 2 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.91} | > 1.5 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.42} | > 1 |
| Table 1: System suitability parameters for the chiral separation of carvedilol enantiomers. Data sourced from Swetha, et al.[5][6] |
Protocol 2: UPLC-MS/MS for Carvedilol and 4'-Hydroxyphenyl Carvedilol
This protocol is adapted from a method for the simultaneous quantification of carvedilol and its active metabolite in human plasma[3][18][19].
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v)[3][18].
-
Flow Rate: Not specified, but typical for UPLC would be 0.3-0.5 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode[3][18].
-
Sample Preparation: Solid-phase extraction (SPE) is used for plasma samples to remove interferences[3][18].
| Analyte | Linearity Range (ng/mL) | Intra- & Inter-batch Precision (% CV) | Accuracy (%) |
| Carvedilol | 0.05 - 50 | 0.74 - 3.88 | 96.4 - 103.3 |
| 4'-Hydroxyphenyl Carvedilol | 0.01 - 10 | 0.74 - 3.88 | 96.4 - 103.3 |
| Table 2: Validation summary for the UPLC-MS/MS method. Data sourced from Patel, et al.[3] |
Visual Guides
Caption: Workflow for Carvedilol Method Development.
Caption: Troubleshooting Poor Enantiomer Resolution.
References
- 1. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. rjptonline.org [rjptonline.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
impact of mobile phase additives on the ionization of 5'-Hydroxyphenyl Carvedilol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 5'-Hydroxyphenyl Carvedilol-d5 via Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or inconsistent signal for this compound. What are the likely causes related to the mobile phase?
A1: A weak or inconsistent signal for this compound is often related to suboptimal mobile phase composition, which directly impacts its ionization efficiency in the mass spectrometer source. Key factors to investigate include:
-
Incorrect Mobile Phase pH: this compound, like its parent compound, contains secondary amine groups. These groups are basic and require an acidic mobile phase to be efficiently protonated for positive mode electrospray ionization (ESI+). A mobile phase with a pH that is too high will result in the analyte being in its neutral form, leading to poor ionization and a weak signal.
-
Inappropriate or Degraded Additives: Mobile phase additives are crucial for controlling pH and aiding in the desolvation and ionization process. The absence of an appropriate additive, or the use of a degraded one, can significantly reduce signal intensity. For instance, old solutions of ammonium (B1175870) formate (B1220265) can lose their buffering capacity.
-
Ion Suppression: Co-eluting matrix components from your sample can compete with this compound for ionization, a phenomenon known as ion suppression. This can be mitigated by optimizing chromatographic separation or improving sample preparation.
Q2: Which mobile phase additives are recommended for the analysis of this compound, and why?
A2: For the analysis of this compound in positive ion ESI mode, acidic mobile phase additives are recommended to promote the formation of the protonated molecule [M+H]⁺. The most commonly used and effective additives are:
-
Formic Acid (0.1%): This is a widely used additive that effectively lowers the mobile phase pH, ensuring that the basic nitrogen atoms in the carvedilol (B1668590) structure are protonated.[1] This pre-formed ion in the liquid phase is then more readily transferred to the gas phase in the ESI source.
-
Ammonium Formate (e.g., 4.0 mM): Often used in conjunction with formic acid, ammonium formate acts as a buffer to stabilize the pH of the mobile phase.[2] It is a volatile salt, which is a critical requirement for LC-MS to avoid contamination of the mass spectrometer. The presence of ammonium ions can also facilitate the formation of ammonium adducts [M+NH₄]⁺, which can be a useful alternative ionization pathway in some cases.
-
Ammonium Acetate (B1210297): Similar to ammonium formate, ammonium acetate is a volatile salt that can be used to buffer the mobile phase. However, formate is often preferred over acetate as it can sometimes provide better sensitivity.
Q3: I'm seeing significant peak tailing for my this compound peak. How can I improve the peak shape?
A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual free silanol (B1196071) groups on the silica-based stationary phase of the HPLC/UPLC column. To mitigate this:
-
Ensure Sufficiently Acidic Mobile Phase: The addition of an acid like formic acid to the mobile phase protonates the analyte. This is not only beneficial for ionization but also helps to reduce peak tailing by minimizing interactions with the stationary phase.
-
Use of an Appropriate Buffer: A buffer like ammonium formate helps to maintain a consistent pH throughout the chromatographic run, which can contribute to improved peak symmetry.
-
Consider a Different Column: If peak tailing persists, consider using a column with a different stationary phase chemistry or one that is specifically designed for the analysis of basic compounds at a higher pH.
Q4: Can I use Trifluoroacetic Acid (TFA) as a mobile phase additive?
A4: While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that can produce very sharp chromatographic peaks, it is generally not recommended for LC-MS applications. TFA is a strong ion-pairing agent and can cause significant signal suppression in the ESI source. It forms strong ion pairs with the analyte that are difficult to desolvate, thus hindering the formation of gas-phase ions and reducing sensitivity. For LC-MS, volatile acids like formic acid or acetic acid are much better choices.
Data Presentation: Impact of Mobile Phase Additives
The following table summarizes the expected impact of common mobile phase additives on the analysis of this compound. The values are illustrative and aim to provide a qualitative comparison for troubleshooting and method development.
| Mobile Phase Additive | Typical Concentration | Expected Impact on Signal Intensity | Expected Impact on Peak Shape | Rationale |
| Formic Acid | 0.1% | High | Good | Promotes protonation of the analyte, leading to efficient ionization in positive ESI mode. Also minimizes secondary interactions with the stationary phase. |
| Ammonium Formate | 2-10 mM | High | Good to Excellent | Provides a volatile buffer to maintain a stable, low pH. Can improve peak shape and provides a source of protons for ionization.[2] |
| Ammonium Acetate | 2-10 mM | Moderate to High | Good | A suitable volatile buffer, but may result in slightly lower signal intensity compared to ammonium formate for some compounds. |
| No Additive | N/A | Very Low | Poor | Without an acid, the analyte will be in its neutral form, leading to poor ionization. Significant peak tailing is also likely due to interactions with the stationary phase. |
| Trifluoroacetic Acid (TFA) | 0.1% | Low to Very Low | Excellent | Although it produces sharp peaks, TFA is a strong ion-suppressing agent in ESI-MS and should be avoided for quantitative analysis. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is a representative example based on common practices for the analysis of carvedilol and its metabolites.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add the internal standard solution.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex.
-
Centrifuge the samples.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol (B129727) followed by 1.0 mL of water.
-
Elute the analyte and internal standard with an appropriate volume of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 4.0 mM Ammonium Formate in water, pH adjusted to 3.0 with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic (e.g., 22% A: 78% B) or a shallow gradient depending on the separation requirements.
-
Flow Rate: 0.300 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: To be determined by infusing a standard solution of this compound to identify the precursor ion ([M+H]⁺) and the most stable product ion.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and cone voltage.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Ionization pathway of this compound in positive ESI mode.
References
Technical Support Center: Managing Carryover in the LC-MS/MS Analysis of Carvedilol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing carryover during the LC-MS/MS analysis of carvedilol (B1668590).
Understanding Carvedilol and its Propensity for Carryover
Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity. Its physicochemical properties make it particularly susceptible to carryover in LC-MS/MS systems.
Key Physicochemical Properties of Carvedilol:
| Property | Value | Implication for Carryover |
| pKa (Strongest Basic) | 7.8 - 8.7[1][2] | As a basic compound, carvedilol can interact with acidic silanol (B1196071) groups on silica-based columns and other surfaces in the flow path, leading to adsorption and subsequent carryover. |
| LogP | 3.8 - 4.2[3][4] | Being highly lipophilic, carvedilol has a tendency to adsorb to non-polar surfaces within the LC system, such as tubing, seals, and the stationary phase of the column. |
| Solubility | Sparingly soluble in aqueous buffers, soluble in organic solvents like ethanol, DMSO, and DMF.[5] | Inadequate solubility in the mobile phase or wash solutions can lead to precipitation and carryover. |
Troubleshooting Guides
Issue 1: I am observing a peak for carvedilol in my blank injections immediately following a high-concentration sample.
This is a classic sign of carryover. The first step is to systematically identify the source of the carryover.
Experimental Protocol: Identifying the Source of Carryover
-
Initial Carryover Assessment:
-
Systematic Isolation of Carryover Source:
-
Autosampler vs. Column and MS:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
Analysis: If carryover persists, the source is likely the autosampler (injection needle, sample loop, rotor seal).[8] If the carryover is significantly reduced or eliminated, the column is a major contributor.
-
-
LC System vs. MS Source:
-
Disconnect the LC system from the mass spectrometer.
-
Directly infuse a clean mobile phase into the MS.
-
Analysis: If a carvedilol signal is still present, the MS ion source may be contaminated.
-
-
Issue 2: My troubleshooting points to the autosampler as the primary source of carryover. What should I do?
Optimizing the autosampler wash protocol is critical for mitigating carryover of a lipophilic and basic compound like carvedilol.
Experimental Protocol: Optimizing Autosampler Wash
-
Wash Solvent Selection:
-
The wash solvent should be stronger than the mobile phase to effectively solubilize carvedilol.
-
Prepare several wash solutions for testing. Given carvedilol's properties, good starting points include:
-
A high percentage of a strong organic solvent like isopropanol (B130326) or acetonitrile (B52724).
-
Acidified or basified wash solutions to disrupt ionic interactions.
-
-
Test the effectiveness of each wash solution by injecting a high concentration standard followed by a blank.
-
-
Wash Program Optimization:
-
Increase the volume of the wash solvent used.
-
Increase the duration of the needle wash.
-
Implement both a pre-injection and a post-injection wash.
-
Table 1: Representative Data on the Effect of Autosampler Wash Solution on Carvedilol Carryover
| Wash Solution Composition | Representative Carryover (%)* | Rationale |
| 50:50 Methanol:Water | 0.5% | A common starting point, but may not be strong enough for highly lipophilic compounds. |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | 0.1% | The high organic content improves solubility of lipophilic carvedilol, and the acid helps to neutralize basic sites on the needle and other surfaces. |
| 75:25 Isopropanol:Acetonitrile with 0.1% Formic Acid | 0.05% | Isopropanol is a stronger solvent for lipophilic compounds than acetonitrile or methanol. |
| 90:10 Acetonitrile:Water with 0.2% Ammonium Hydroxide | <0.01% | A basic wash solution can be very effective for basic compounds like carvedilol by keeping it in its neutral, more soluble form in the organic solvent. |
*Representative data based on general principles for basic and lipophilic compounds. Actual values may vary depending on the LC-MS system and specific method conditions.
Issue 3: I've optimized my autosampler wash, but I still observe significant carryover. Could the column be the issue?
Yes, the analytical column is a common source of carryover, especially for basic compounds that can interact with residual silanol groups on the silica (B1680970) packing.
Strategies for Mitigating Column-Related Carryover
-
Column Washing:
-
At the end of each run, include a high-organic wash step (e.g., 95% acetonitrile or methanol) for an extended period to elute strongly retained compounds.
-
Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.
-
-
Mobile Phase Modification:
-
Adjusting the pH of the mobile phase can impact the ionization state of carvedilol and its interaction with the stationary phase. For basic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation.
-
The addition of a small amount of a competing base to the mobile phase can help to block active sites on the column.
-
-
Column Selection:
-
Consider using a column with a different stationary phase chemistry. For example, a column with a positively charged surface can repel basic analytes, reducing secondary interactions.
-
Table 2: Representative Data on the Effect of Column Chemistry on Carvedilol Carryover
| Column Type | Representative Carryover (%)* | Rationale |
| Standard C18 (Type B Silica) | 0.2% | Prone to secondary interactions between basic analytes and residual silanol groups. |
| End-capped C18 | 0.1% | End-capping reduces the number of accessible silanol groups, thereby decreasing secondary interactions. |
| C18 with Polar Embedded Group | 0.05% | The polar group shields the basic analyte from interacting with silanol groups. |
| Positively Charged C18 | <0.01% | The positive surface charge repels the protonated basic carvedilol, minimizing secondary interactions and reducing carryover.[9][10] |
*Representative data based on general principles for basic and lipophilic compounds. Actual values may vary depending on the LC-MS system and specific method conditions.
Frequently Asked Questions (FAQs)
Q1: Why is carvedilol so prone to carryover?
Carvedilol has a high logP, making it lipophilic (prone to "sticking" to non-polar surfaces), and it is a basic compound (pKa around 7.8-8.7), which can lead to strong interactions with acidic sites in the LC system, such as residual silanols on the column packing material.[1][3][4]
Q2: What are the most common sources of carryover in an LC-MS/MS system?
The most common sources of carryover are the autosampler (injection needle, rotor seals, sample loop), the analytical column, and connecting tubing.[6][7]
Q3: How can I differentiate between carryover and system contamination?
Carryover appears as a peak in a blank injection immediately following a high-concentration sample, and its intensity decreases with subsequent blank injections.[6] System contamination results in a consistent or random appearance of the peak in all blanks, regardless of the preceding sample.[6]
Q4: What is an acceptable level of carryover?
For regulated bioanalysis, the carryover in a blank sample following the highest calibration standard should not be more than 20% of the lower limit of quantification (LLOQ).[6]
Q5: Can my sample preparation method contribute to carryover?
While not a direct source of carryover within the LC-MS system, an inefficient sample preparation that results in a "dirty" extract can lead to the accumulation of matrix components on the column, which can exacerbate carryover issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Carvedilol - Wikipedia [en.wikipedia.org]
- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. chromnet.net [chromnet.net]
- 10. Overloading study of basic compounds with a positively charged C18 column in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Featuring 5'-Hydroxyphenyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data submitted for regulatory approval. The choice of an appropriate internal standard is critical to the success of these assays. This guide provides a comparative overview of method validation parameters for the bioanalysis of carvedilol (B1668590), with a specific focus on the performance of 5'-Hydroxyphenyl Carvedilol-d5 as an internal standard against other commonly used alternatives.
Performance Comparison of Internal Standards
The selection of an internal standard is pivotal for correcting the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties. Here, we compare the performance of this compound with other internal standards used in the bioanalysis of carvedilol, based on published validation data.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Carvedilol Assays Using Different Internal Standards
| Validation Parameter | This compound¹[1][2][3] | Carvedilol-d5²[4] | Carbamazepine³[5] | Metoprolol⁴ |
| Linearity Range (ng/mL) | Carvedilol: 0.05-504'-HP-Carvedilol: 0.01-10 | Carvedilol: 1.00–200 | Carvedilol: 4-60 | Carvedilol Enantiomers: 0.2-100 |
| Correlation Coefficient (r²) | >0.99 | Not explicitly stated | >0.9965 | Not explicitly stated |
| Intra-batch Precision (% CV) | 0.74 - 3.88 | <15% (as per FDA guidelines) | 1.528 - 2.469 | <9.74% |
| Inter-batch Precision (% CV) | 0.74 - 3.88 | <15% (as per FDA guidelines) | 2.046 - 3.797 | <9.74% |
| Accuracy (%) | 96.4 - 103.3 | Within ±15% of nominal (as per FDA guidelines) | Within 0.5% (as % relative error) | Within ±10.30% |
| Recovery (%) | 94 - 99 | Not explicitly stated | 83.943 - 91.672 | Not explicitly stated |
| Matrix Effect | Assessed and found to be minimal | Not explicitly stated | No significant interference observed | Not observed |
¹Data from a UPLC-MS/MS method for simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol. ²Data from a quantitative multiplex LC-MS/MS assay. Specific values for all parameters were not provided in the abstract, but the method was validated according to FDA guidelines. ³Data from an RP-HPLC method with UV detection. ⁴Data from an LC-MS/MS method for the analysis of carvedilol enantiomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and evaluation of bioanalytical assays. The following are summaries of the experimental protocols for the key methods cited in this guide.
Protocol 1: UPLC-MS/MS for Carvedilol and 4'-Hydroxyphenyl Carvedilol using this compound [1][2][3]
-
Sample Preparation: Solid-phase extraction (SPE) of 100 μL human plasma.
-
Chromatography: UPLC with a C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) in a 78:22 (v/v) ratio.
-
Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for the analytes and the internal standard.
Protocol 2: RP-HPLC for Carvedilol using Carbamazepine [5]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate.
-
Chromatography: RP-HPLC with a C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile in a 60:40 (v/v) ratio.
-
Detection: UV detection at 242 nm.
Protocol 3: LC-MS/MS for Carvedilol Enantiomers using Metoprolol
-
Sample Preparation: Liquid-liquid extraction of plasma with diisopropyl ether.
-
Chromatography: Chiral stationary phase column (Chirobiotic T®).
-
Detection: Tandem mass spectrometry (MS/MS) monitoring protonated ions and their respective product ions.[6]
Visualizing the Workflow and Validation Parameters
To further clarify the processes involved in bioanalytical method validation, the following diagrams illustrate a typical experimental workflow and the logical relationships between the core validation parameters.
Caption: Experimental workflow for a typical bioanalytical assay.
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The data presented in this guide, compiled from various scientific publications, demonstrates that this compound serves as a highly effective internal standard for the bioanalysis of carvedilol and its primary metabolite. Its performance, particularly in terms of precision, accuracy, and recovery in UPLC-MS/MS methods, is comparable or favorable to other commonly used internal standards. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is generally preferred in mass spectrometry-based assays due to its ability to more effectively compensate for matrix effects and variations in ionization efficiency.[7] However, the choice of the most suitable internal standard will ultimately depend on the specific analytical method, the matrix being analyzed, and the regulatory requirements of the study.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Carvedilol and its Metabolites
This guide provides a detailed comparison of analytical methods for the quantification of carvedilol (B1668590) and its primary active metabolite, 4'-hydroxyphenyl carvedilol, in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and protocols of various analytical techniques. This document summarizes key validation parameters from published studies, offering a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods.
Cross-Validation: Ensuring Method Comparability
Cross-validation is a critical step in bioanalytical method validation, employed to demonstrate that two different analytical methods, or the same method used in different laboratories or with different sample matrices, provide comparable results. This process is essential when, for instance, switching from one analytical technique to another or comparing data from different studies. A prime example of cross-validation involves comparing a newer, less invasive sampling method, such as dried blood spot (DBS), with the traditional plasma-based analysis.
A study validating an LC-MS/MS method for carvedilol in DBS also performed a cross-validation with a plasma-based assay. The correlation and agreement between the two matrices were evaluated using Deming regression and Bland-Altman analysis to ensure that the DBS method could be reliably used as a surrogate for the plasma assay.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological fluids. Several UPLC-MS/MS and HPLC-MS/MS methods have been developed and validated for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol.
Experimental Protocols: LC-MS/MS
A representative UPLC-MS/MS method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma involves the following steps:
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique. To 100 µL of human plasma, an internal standard (deuterated carvedilol and 4'-hydroxyphenyl carvedilol) is added. The sample is then loaded onto an SPE cartridge, washed, and the analytes are eluted.[2]
-
Chromatographic Separation: Separation is achieved on a C18 column (e.g., UPLC C18, 50 × 2.1 mm, 1.7 µm) with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).[2]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) of the transitions for both the analytes and their internal standards.[2]
Performance Comparison of LC-MS/MS Methods
| Parameter | Method 1 (UPLC-MS/MS)[2] | Method 2 (LC-MS/MS)[3] | Method 3 (HPLC-MS/MS)[4] |
| Analytes | Carvedilol & 4'-OH Carvedilol | (R)- & (S)-Carvedilol & (R)- & (S)-4'-OH Carvedilol | Carvedilol & 4'-OH Carvedilol |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | C: 0.05-50, 4'-OH C: 0.01-10 | C: 0.200-100, 4'-OH C: 0.0200-10.0 | C: 0.5-100, 4'-OH C: 0.3-40 |
| Precision (% CV) | 0.74 - 3.88 | < 11.9 | 3.31 - 9.53 |
| Accuracy (%) | 96.4 - 103.3 | ± 9.4 of nominal | Relative Error: 3.31 - 6.91% |
| Recovery (%) | 94 - 99 | > 76 | C: 78.90, 4'-OH C: 83.25 |
| Sample Preparation | Solid-Phase Extraction | Supported Liquid Extraction | Solid-Phase Extraction |
C: Carvedilol, 4'-OH C: 4'-hydroxyphenyl carvedilol
High-Performance Liquid Chromatography (HPLC) Methods
HPLC with UV or fluorescence detection offers a more accessible alternative to LC-MS/MS, although it may have limitations in terms of sensitivity and selectivity. These methods are often employed for the analysis of the parent drug, carvedilol, in plasma or pharmaceutical formulations.
Experimental Protocols: HPLC
A typical reversed-phase HPLC (RP-HPLC) method for the quantification of carvedilol in human plasma includes the following stages:
-
Sample Preparation: A common approach is liquid-liquid extraction. Plasma samples, with an added internal standard (e.g., carbamazepine), are extracted with an organic solvent like ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[5]
-
Chromatographic Separation: The separation is performed on a C18 column (e.g., Hypersil BDS, C18, 250 mm × 4.6 mm, 5 µm) using an isocratic mobile phase, such as a mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile.[5]
-
Detection: Carvedilol is detected using a UV detector at a specific wavelength (e.g., 242 nm).[5]
Performance Comparison of HPLC Methods
| Parameter | Method 1 (RP-HPLC-UV)[5] | Method 2 (Chiral HPLC-UV)[6] | Method 3 (Spectrophotometric)[7] |
| Analyte(s) | Carvedilol | S(-)-Carvedilol | Carvedilol |
| Matrix | Human Plasma | API & Tablets | Bulk & Formulations |
| Linearity Range | 4-60 ng/mL | 1-100 ng/mL | 5-30 µg/mL |
| Precision (% CV) | Intra-day: 1.528-2.469, Inter-day: 2.046-3.797 | Not specified | Not specified |
| Accuracy (%) | Within 0.5% (as % relative error) | Recovery: 99.18% | Not specified |
| Recovery (%) | 83.943 - 91.672 | Not specified | Not specified |
| Detection | UV at 242 nm | UV at 254 nm | Colorimetric at 582 nm & 500.8 nm |
Conclusion
The choice of analytical method for the quantification of carvedilol and its metabolites depends on the specific requirements of the study. LC-MS/MS methods offer superior sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations of metabolites need to be accurately measured.[2][3][4] HPLC methods, particularly with UV detection, provide a cost-effective and robust alternative for the analysis of the parent drug, especially at higher concentrations, and are well-suited for quality control of pharmaceutical formulations.[5][6]
Cross-validation is an indispensable tool to ensure the consistency and reliability of data when transitioning between different analytical methodologies or matrices. The successful cross-validation of a DBS method with a conventional plasma assay for carvedilol highlights the potential for adopting more patient-centric sampling techniques in clinical studies.[1] Ultimately, the selection of an analytical method should be based on a thorough evaluation of its validation parameters to ensure it is fit for its intended purpose.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A validated enantioselective LC–MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4′-hydroxyphenyl metabolite in human plasma: Application to a clinical pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 7. ijpsr.info [ijpsr.info]
A Comparative Guide to Internal Standards for Carvedilol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carvedilol (B1668590), a beta-blocker widely used in the treatment of cardiovascular diseases, is critical in both clinical and research settings. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of commonly used internal standards for carvedilol quantification, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological matrix being analyzed. For LC-MS applications, stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and experience similar ionization effects.
Comparison of Internal Standards for Carvedilol
The most frequently employed internal standards for carvedilol quantification fall into two main categories: stable isotope-labeled analogues and structurally similar non-labeled compounds.
Stable Isotope-Labeled (SIL) Internal Standard: Deuterated Carvedilol (Carvedilol-d5)
Deuterated carvedilol is the most widely accepted internal standard for the quantification of carvedilol by LC-MS.[1][2] Its key advantage lies in its near-identical physicochemical properties to the unlabeled carvedilol, which allows it to effectively track the analyte through the entire analytical process, from extraction to detection.[3][4]
However, a notable study has highlighted a potential pitfall with the use of deuterated internal standards. A slight chromatographic separation between carvedilol and its deuterated analogue, caused by the deuterium (B1214612) isotope effect, can lead to differential ion suppression in the mass spectrometer.[5][6] This phenomenon was observed to affect the accuracy of the method in specific lots of human plasma, underscoring the necessity of thorough validation.[5][6]
Non-Isotopically Labeled Internal Standards
Several non-deuterated compounds have been utilized as internal standards for carvedilol quantification, particularly in methods employing HPLC with UV or fluorescence detection.
-
Carbamazepine: This antiepileptic drug has been used as an internal standard in an HPLC-UV method for carvedilol analysis.[7]
-
Abacavir (B1662851): An antiretroviral medication, abacavir has been employed as an internal standard in an LC-MS/MS method for the simultaneous determination of carvedilol and its metabolite.[8]
-
Naftopidil: This antihypertensive agent has served as an internal standard for the quantification of carvedilol in human cardiac tissue using HPLC.[9]
-
R(+)-propranolol: For the enantioselective analysis of carvedilol, R(+)-propranolol has been used as an internal standard in an HPLC method with fluorescence detection.[10]
The primary drawback of using these non-isotopically labeled compounds is their different chemical structures compared to carvedilol. This can result in different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to less accurate and precise quantification, especially in complex biological matrices.
Quantitative Data Comparison
The following table summarizes the performance characteristics of different internal standards for carvedilol quantification based on published literature.
| Internal Standard | Analytical Method | Matrix | Key Performance Parameters | Reference |
| Carvedilol-d5 | UPLC-MS/MS | Human Plasma | Linearity: 0.05–50 ng/mLAccuracy: 96.4 to 103.3%Precision (% CV): 0.74 to 3.88 | [2] |
| Carbamazepine | HPLC-UV | Human Plasma | Linearity: 4-60 ng/mLAccuracy: Within 0.5%Precision (% CV): 1.528-3.797 | [7] |
| Abacavir | LC-MS/MS | Human Plasma | Linearity: 0.5–100 ng/mLAccuracy (% RE): 5.23 to 6.64%Precision (% CV): 3.31 to 6.91% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for carvedilol quantification using different internal standards.
Method 1: Carvedilol Quantification using Deuterated Carvedilol (Carvedilol-d5) Internal Standard by UPLC-MS/MS[2]
-
Sample Preparation: Solid-phase extraction (SPE). To 100 µL of human plasma, 20 µL of internal standard solution (carvedilol-d5) is added. The samples are then loaded onto a pre-conditioned SPE cartridge. After washing, the analytes are eluted, and the eluate is evaporated and reconstituted for analysis.
-
Chromatographic Conditions:
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.
-
Flow Rate: 0.3 - 0.5 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
Method 2: Carvedilol Quantification using Carbamazepine Internal Standard by HPLC-UV[7]
-
Sample Preparation: Liquid-liquid extraction (LLE). To 0.9 mL of plasma, 0.1 mL of internal standard (carbamazepine) is added. The sample is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (60:40, v/v)
-
Flow Rate: 1 mL/min
-
-
Detection:
-
Wavelength: 242 nm
-
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the general workflow for carvedilol quantification and a conceptual representation of the impact of internal standard choice.
Caption: General workflow for carvedilol quantification using an internal standard.
Caption: Conceptual diagram of internal standard performance under matrix effects.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable method for carvedilol quantification. While deuterated carvedilol (carvedilol-d5) is the preferred choice for LC-MS based methods due to its ability to effectively compensate for analytical variability, careful validation is essential to mitigate the potential for inaccuracies arising from the deuterium isotope effect. Non-isotopically labeled internal standards can be employed, particularly for less sensitive methods like HPLC-UV, but they may not provide the same level of accuracy and precision as their stable isotope-labeled counterparts, especially in complex biological matrices. The choice of internal standard should be guided by the specific requirements of the assay, the analytical platform being used, and rigorous method validation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Stability of 5'-Hydroxyphenyl Carvedilol-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 5'-Hydroxyphenyl Carvedilol-d5, a crucial internal standard in the bioanalysis of the antihypertensive drug Carvedilol (B1668590). The stability of this deuterated metabolite is paramount for accurate pharmacokinetic and bioequivalence studies. This document summarizes experimental data from various validated bioanalytical methods, offering insights into its performance against other analytical alternatives.
Executive Summary
This compound demonstrates excellent stability in human plasma under typical laboratory conditions, ensuring the reliability of bioanalytical assays. Data from multiple studies indicate that both Carvedilol and its hydroxylated metabolites, including the deuterated internal standards, are stable through several freeze-thaw cycles, on the bench-top for extended periods, and during long-term storage at low temperatures. While specific stability data for this compound is often encompassed within the validation of the overall bioanalytical method, the stability of its non-deuterated analogue, 4'-hydroxyphenyl carvedilol, serves as a reliable surrogate. Alternative internal standards have been utilized; however, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision in LC-MS/MS assays.
Data Presentation: Stability Comparison
The following tables summarize the stability of 4'-hydroxyphenyl carvedilol, which is considered analogous to this compound, in human plasma under various conditions as reported in published literature.
Table 1: Freeze-Thaw Stability of 4'-Hydroxyphenyl Carvedilol in Human Plasma
| Number of Cycles | Temperature | Analyte Concentration (ng/mL) | % Change from Baseline | Reference |
| 3 | -70°C to Room Temp | Low and High QC | < 15% | [1] |
| 5 | -20°C and -70°C to Room Temp | 0.06 (LQC) and 8.00 (HQC) | Within ±9.4% of nominal | [2] |
| 6 | -20°C and -70°C to Room Temp | LQC and HQC | Not specified, deemed stable | [3] |
Table 2: Bench-Top (Short-Term) Stability of 4'-Hydroxyphenyl Carvedilol in Human Plasma
| Duration (hours) | Temperature | Analyte Concentration (ng/mL) | % Change from Baseline | Reference |
| 8 | Room Temp | Low and High QC | < 15% | [1] |
| 16 | Room Temp | LQC and HQC | Not specified, deemed stable | [3] |
| 24 | Room Temp | 0.06 (LQC) and 8.00 (HQC) | Within ±9.4% of nominal | [2] |
Table 3: Long-Term Stability of 4'-Hydroxyphenyl Carvedilol in Human Plasma
| Duration (days) | Storage Temperature | Analyte Concentration (ng/mL) | % Change from Baseline | Reference |
| 89 | -20°C and -70°C | 0.06 (LQC) and 8.00 (HQC) | Within ±9.4% of nominal | [2] |
| 148 | -70°C | Low and High QC | < 15% | [1] |
| 158 | -20°C and -70°C | LQC and HQC | Not specified, deemed stable | [3] |
Table 4: Alternative Internal Standards for Carvedilol and its Metabolites
| Internal Standard | Analytical Method | Rationale for Use | Potential Drawbacks |
| Carvedilol-d5 | LC-MS/MS | Stable isotope-labeled analog of the parent drug. | May not perfectly mimic the chromatographic behavior and ionization of the hydroxylated metabolites. |
| Metoprolol | HPLC-UV | Structurally similar beta-blocker. | Differences in extraction recovery and ionization efficiency compared to analytes. |
| Domperidone | HPLC-Fluorescence | Used in a validated HPLC method. | Significant structural differences from Carvedilol and its metabolites.[4] |
| Carbamazepine | HPLC-UV | Utilized as an internal standard in an HPLC-UV method. | Different chemical properties may lead to variations in analytical response.[5] |
Experimental Protocols
The stability of this compound is typically assessed as part of the validation of a bioanalytical method for the quantification of Carvedilol and its metabolites in biological matrices. The following is a generalized experimental protocol for assessing analyte stability.
1. Preparation of Quality Control (QC) Samples:
-
Blank human plasma is spiked with known concentrations of 4'-hydroxyphenyl carvedilol and this compound to prepare low, medium, and high concentration quality control (QC) samples.
2. Freeze-Thaw Stability:
-
Aliquots of the QC samples are subjected to multiple freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.[2][3]
-
After the specified number of cycles, the samples are processed and analyzed.
3. Bench-Top (Short-Term) Stability:
-
Aliquots of the QC samples are kept at room temperature for a specified period to simulate the conditions during sample processing.[1][2][3]
-
At the end of the period, the samples are analyzed.
4. Long-Term Stability:
-
Aliquots of the QC samples are stored at specified low temperatures (e.g., -20°C or -70°C) for an extended period.[1][2][3]
-
The samples are analyzed at predetermined time points and the results are compared to those from freshly prepared samples.
5. Sample Analysis:
-
All stability samples are typically analyzed using a validated LC-MS/MS method.
-
The concentrations of the analyte in the stability samples are compared against a freshly prepared calibration curve, and the percentage deviation from the nominal concentration is calculated.
Mandatory Visualization
Caption: Experimental workflow for stability testing of analytes in biological matrices.
Caption: Logical relationship for the role of internal standard stability in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
linearity, accuracy, and precision of carvedilol assays with 5'-Hydroxyphenyl Carvedilol-d5
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. For a widely prescribed beta-blocker like carvedilol (B1668590), robust analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. This guide provides a detailed comparison of various analytical methods for the determination of carvedilol, with a special focus on a high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing 5'-Hydroxyphenyl Carvedilol-d5 as an internal standard.
The Gold Standard: UPLC-MS/MS with this compound
A state-of-the-art UPLC-MS/MS method has been developed for the simultaneous quantification of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma.[1][2] This method employs their respective deuterated internal standards, Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5, to ensure the highest level of accuracy and precision. The use of a stable isotope-labeled internal standard, particularly one that is a deuterated analog of the metabolite, is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample processing and ionization, thereby compensating for matrix effects and variability.[2]
This UPLC-MS/MS assay demonstrates exceptional sensitivity, with a lower limit of quantification (LLOQ) of 0.05 ng/mL for carvedilol and 0.01 ng/mL for 4'-hydroxyphenyl carvedilol.[1][2] The method exhibits excellent linearity over a wide concentration range and high recovery.[1][2]
Alternative Approaches: A Spectrum of Analytical Techniques
While the UPLC-MS/MS method with this compound stands out for its sensitivity and specificity, a variety of other methods have been successfully validated for carvedilol quantification. These include High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and other LC-MS/MS methods employing different internal standards.
HPLC-based methods offer a more accessible and cost-effective alternative to mass spectrometry. These methods have been shown to provide good linearity, accuracy, and precision for the analysis of carvedilol in pharmaceutical dosage forms and biological matrices. However, they may lack the sensitivity and specificity of MS-based methods, especially when dealing with complex biological samples.
LC-MS/MS methods using other internal standards, such as deuterated carvedilol (Carvedilol-d5) or structurally similar compounds like carbamazepine (B1668303) or atenolol, are also widely used. While generally reliable, the use of non-isotopic internal standards may not always perfectly compensate for matrix effects, potentially impacting the accuracy of the results.
Data-Driven Comparison: Linearity, Accuracy, and Precision
The following tables provide a summarized comparison of the validation parameters for the UPLC-MS/MS method with this compound and other selected alternative methods.
Table 1: Linearity of Carvedilol Assays
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| UPLC-MS/MS | 4'-Hydroxyphenyl Carvedilol-d5 | 0.05 - 50 | Not explicitly stated, but method validated |
| HPLC-UV | Carbamazepine | 4 - 60 | > 0.9965 |
| HPLC-Fluorescence | Letrozole | 1 - 128 | Not explicitly stated, but method validated |
| LC-MS/MS | Carvedilol-d5 | 1.00 - 200 | Quadratic regression applied |
| LC-MS/MS | Atenolol | 15 - 500 | Linear |
Table 2: Accuracy of Carvedilol Assays
| Analytical Method | Internal Standard | Accuracy (% Recovery or % Bias) |
| UPLC-MS/MS | 4'-Hydroxyphenyl Carvedilol-d5 | 96.4% - 103.3% [1][2] |
| HPLC-UV | Carbamazepine | 83.9% - 91.7% (Recovery) |
| HPLC-Fluorescence | Letrozole | 87.3% - 100.88% |
| LC-MS/MS | Carvedilol-d5 | Within ±15% of nominal values |
| LC-MS/MS | Atenolol | Relative error better than 11.0% |
Table 3: Precision of Carvedilol Assays
| Analytical Method | Internal Standard | Intra-day Precision (%RSD or %CV) | Inter-day Precision (%RSD or %CV) |
| UPLC-MS/MS | 4'-Hydroxyphenyl Carvedilol-d5 | 0.74% - 3.88% [1][2] | 0.74% - 3.88% [1][2] |
| HPLC-UV | Carbamazepine | 1.528% - 2.469% | 2.046% - 3.797% |
| HPLC-Fluorescence | Letrozole | < 15% | < 15% |
| LC-MS/MS | Carvedilol-d5 | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Atenolol | < 8.0% | < 8.0% |
Experimental Corner: A Look at the Methodologies
A clear understanding of the experimental protocols is crucial for replicating and comparing analytical methods. Below are the detailed methodologies for the featured UPLC-MS/MS assay and a representative HPLC-UV method.
UPLC-MS/MS with this compound: Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (Carvedilol-d5 and 4'-Hydroxyphenyl Carvedilol-d5).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) in a 78:22 (v/v) ratio.[1][2]
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for carvedilol, 4'-hydroxyphenyl carvedilol, and their deuterated internal standards are monitored.
Caption: UPLC-MS/MS Experimental Workflow for Carvedilol Analysis.
HPLC-UV Method: Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a volume of plasma, add the internal standard (e.g., carbamazepine).
-
Add an extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for carvedilol (e.g., 242 nm).
References
A Comparative Guide to the Determination of Detection and Quantification Limits for Carvedilol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antihypertensive drug carvedilol (B1668590) and its principal active metabolites: 4'-hydroxyphenyl carvedilol (4'-OH carvedilol), 5'-hydroxyphenyl carvedilol (5'-OH carvedilol), and O-desmethyl carvedilol. The selection of an appropriate analytical method with adequate sensitivity is paramount for accurate pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document presents detailed experimental protocols and comparative performance data for three widely used analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV).
Introduction to Carvedilol and its Metabolism
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of hypertension and heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9. This metabolic process results in the formation of several metabolites, with 4'-OH carvedilol, 5'-OH carvedilol, and O-desmethyl carvedilol being the most significant in terms of pharmacological activity and plasma concentrations. The accurate quantification of these metabolites is crucial for understanding the overall pharmacological profile and potential for drug-drug interactions.
Below is a diagram illustrating the metabolic pathway of carvedilol.
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for these determinations, which are commonly based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
The following sections detail the experimental protocols for the three analytical methods compared in this guide.
General Workflow for LOD and LOQ Determination
The fundamental workflow for establishing the LOD and LOQ of an analytical method is outlined below.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it a gold standard for bioanalytical applications.
a) Sample Preparation (Solid-Phase Extraction - SPE) [1][2]
-
To 100 µL of human plasma, add an internal standard.
-
Pre-condition a polymeric reversed-phase SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 10% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b) Chromatographic Conditions [1][2]
-
Column: UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) in water (pH 3.0, adjusted with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
c) Mass Spectrometric Detection [1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for carvedilol and each metabolite.
HPLC-MS/MS Method
A robust and widely used technique for the quantification of drugs and their metabolites in biological matrices.
a) Sample Preparation (Solid-Phase Extraction - SPE) [3]
-
Condition a C8 SPE cartridge with methanol and then water.
-
To 500 µL of plasma, add the internal standard and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water, followed by a mixture of acetonitrile and water.
-
Elute the analytes with a mixture of acetonitrile and 0.1% formic acid.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase.
b) Chromatographic Conditions [3]
-
Column: C8 (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
c) Mass Spectrometric Detection [3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for carvedilol and its metabolites.
UHPLC-UV Method
This method provides a cost-effective alternative to mass spectrometry, with modern UHPLC systems offering excellent resolution and sensitivity.
a) Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a plasma sample, add an internal standard.
-
Add a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b) Chromatographic Conditions
-
Column: Chiral stationary phase (e.g., Chiralpak IBN-5, 250 x 4.6 mm, 5 µm) for enantioselective separation.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile and methanol) and an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
c) UV Detection
-
Wavelength: 240 nm
Performance Comparison: LOD and LOQ
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for carvedilol and its major metabolites using the different analytical methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Carvedilol | UPLC-MS/MS | - | 0.05 | [1][2] |
| HPLC-MS/MS | - | 0.5 | [3] | |
| UHPLC-UV | 0.5 | 1.5 | ||
| 4'-OH Carvedilol | UPLC-MS/MS | - | 0.01 | [1][2] |
| HPLC-MS/MS | - | 0.3 | [3] | |
| UHPLC-UV | 0.15 | 0.45 | ||
| 5'-OH Carvedilol | UHPLC-UV | 0.15 | 0.45 | |
| O-Desmethyl Carvedilol | UHPLC-UV | 0.2 | 0.6 |
Note: LOD values are often not explicitly reported in bioanalytical method validation when the LOQ is established based on precision and accuracy criteria.
Conclusion
The choice of an analytical method for the determination of carvedilol and its metabolites will depend on the specific requirements of the study.
-
UPLC-MS/MS offers the highest sensitivity and is the preferred method for studies requiring the lowest possible detection limits, such as in low-dose pharmacokinetic studies.[1][2]
-
HPLC-MS/MS provides a robust and sensitive alternative, suitable for a wide range of bioanalytical applications.[3]
-
UHPLC-UV represents a more accessible and cost-effective option. While generally less sensitive than mass spectrometric methods, modern UHPLC systems can achieve LOQs that are adequate for many therapeutic drug monitoring and clinical research applications.
Researchers should carefully consider the required sensitivity, available instrumentation, and cost-effectiveness when selecting the most appropriate method for their specific research needs. The detailed protocols and comparative data presented in this guide are intended to aid in this decision-making process, ensuring the generation of reliable and accurate data in the development and study of carvedilol.
References
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Carvedilol Analysis
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Carvedilol (B1668590), a widely prescribed beta-blocker for cardiovascular conditions, is no exception. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for carvedilol analysis is a critical decision. This guide provides a comprehensive comparison of two commonly employed methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison delves into the experimental protocols and performance characteristics of each method, supported by data from various studies. We will explore the nuances of sensitivity, selectivity, and operational complexity to help you make an informed choice for your specific analytical needs.
Quantitative Performance: A Tale of Two Detectors
The choice between HPLC-UV and LC-MS/MS for carvedilol analysis often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each method, extracted from published validation studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Carvedilol Analysis
| Parameter | Range of Reported Values | Sample Matrix |
| Linearity Range | 4 - 60 ng/mL[1] | Human Plasma |
| Limit of Quantification (LOQ) | 4 ng/mL[1] | Human Plasma |
| Accuracy (% Recovery) | 83.94 - 91.67%[1] | Human Plasma |
| Precision (%RSD) | < 2%[2] | API and Formulation |
Table 2: Performance Characteristics of LC-MS/MS Methods for Carvedilol Analysis
| Parameter | Range of Reported Values | Sample Matrix |
| Linearity Range | 0.05 - 50 ng/mL[3] | Human Plasma |
| Limit of Quantification (LOQ) | 0.05 ng/mL[3] | Human Plasma |
| Accuracy (% of Nominal) | 96.4 - 103.3%[3] | Human Plasma |
| Precision (%CV) | 0.74 - 3.88%[3] | Human Plasma |
As the data illustrates, LC-MS/MS consistently demonstrates superior sensitivity, with significantly lower limits of quantification compared to HPLC-UV. This makes it the preferred method for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.[3][4] HPLC-UV, while less sensitive, offers robust and reliable performance for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are higher.[2][5]
Experimental Protocols: A Glimpse into the Laboratory
The following sections provide detailed experimental methodologies for representative HPLC-UV and LC-MS/MS methods for carvedilol analysis.
HPLC-UV Method for Carvedilol in Human Plasma[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5) and acetonitrile (B52724) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1 mL/min (isocratic)[1]
-
Detection Wavelength: 242 nm[1]
-
Injection Volume: 50 µL[1]
-
-
Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate (B1210297) is employed to isolate carvedilol from human plasma.[1]
LC-MS/MS Method for Carvedilol in Human Plasma[3]
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)[3]
-
Mobile Phase: A mixture of acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.[3]
-
Flow Rate: Not specified in the provided text.
-
Injection Volume: Not specified in the provided text.
-
-
Mass Spectrometric Conditions:
-
Sample Preparation: Solid-phase extraction is used to prepare samples from 100 µL of human plasma.[3]
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and the logical steps involved in selecting the appropriate technique, the following diagrams are provided.
Caption: General analytical workflow for both HPLC-UV and LC-MS/MS methods.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for carvedilol analysis.
Conclusion: The Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of carvedilol. The ultimate choice depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control of bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary concern.[2][5] Its simpler instrumentation and operation make it accessible to a wider range of laboratories.
-
LC-MS/MS is the gold standard for applications demanding high sensitivity and selectivity, such as bioequivalence studies, pharmacokinetic research, and the analysis of carvedilol in complex biological matrices.[4][6][7] The ability to provide molecular weight and structural information adds an extra layer of confidence in the analytical results. While the initial investment and operational complexity are higher, the unparalleled sensitivity and specificity often justify the cost for demanding research and development applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpst.com [wjpst.com]
- 6. ovid.com [ovid.com]
- 7. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Bioanalytical Methods for Carvedilol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantitative determination of carvedilol (B1668590) in biological matrices. The information presented is compiled from published, validated methods to offer a valuable resource for selecting the appropriate analytical technique for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While a formal inter-laboratory comparison study has not been identified in the public domain, this guide synthesizes data from multiple independent laboratory validations to provide a comparative overview of method performance.
Comparative Analysis of Carvedilol Bioanalytical Methods
The determination of carvedilol, a non-selective beta/alpha-1 blocker, in biological fluids is crucial for assessing its therapeutic efficacy and safety. A variety of analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. This guide focuses on comparing the performance of these methods based on key validation parameters.
Quantitative Data Summary
The following tables summarize the performance characteristics of different bioanalytical methods for carvedilol, extracted from published literature. These tables facilitate a direct comparison of linearity, sensitivity, and precision across various techniques and laboratories.
Table 1: Comparison of HPLC-UV Methods for Carvedilol Analysis
| Method Reference | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%Recovery) |
| IOSR Journal[1] | Pharmaceutical Dosage Form | 1.88 - 11.25 | - | < 2.0 | ~99% |
| Scholars Research Library[2] | Bulk and Pharmaceutical Dosage Forms | 25 - 150 | 2.5292 | < 2.0 | - |
| JETIR.org[3] | Bulk and Pharmaceutical Formulations | 15.62 - 93.75 | - | < 2.0 | 95 - 105% |
| Indo American Journal of Pharmaceutical Research[4] | Bulk Drug and Formulation | 20 - 100 | 0.13 | < 2.0 | 98.96% |
Table 2: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Carvedilol Analysis
| Method Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| NIH[5] | Dried Blood Spots | 1.00 - 200 | 1.00 | - | - |
| Scirp.org[6] | Human Plasma | 2 - 100 | 2 | < 15% | 85 - 115% |
| PubMed[7] | Human Plasma | 0.05 - 50 | 0.05 | 0.74 - 3.88 | 96.4 - 103.3% |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing bioanalytical assays. Below are representative experimental protocols for the main analytical techniques used for carvedilol quantification.
HPLC-UV Method Protocol (General)
A common approach for carvedilol analysis in pharmaceutical formulations involves Reverse-Phase High-Performance Liquid Chromatography with UV detection.[1][2][3][4]
-
Sample Preparation:
-
Accurately weigh and dissolve the carvedilol standard or sample in a suitable diluent (e.g., methanol (B129727) or mobile phase).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hibar® C18, 250mm x 4.6mm, 5µm).[1]
-
Mobile Phase: A mixture of a buffer (e.g., sodium perchlorate, pH 2.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v), sometimes with a modifier like triethylamine.[1]
-
Detection: UV detection at a wavelength of 240 nm or 242 nm.[1][3]
-
Injection Volume: 20 µL.[1]
-
LC-MS/MS Method Protocol for Human Plasma
For the analysis of carvedilol in biological matrices like human plasma, LC-MS/MS offers high sensitivity and selectivity.[6][7]
-
Sample Preparation (Protein Precipitation): [6]
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Add a protein precipitation agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
-
-
Sample Preparation (Solid-Phase Extraction): [7]
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample (e.g., 100 µL) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) formate, pH 3.0).[7]
-
Ionization: Positive electrospray ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for carvedilol and its internal standard.[7]
-
Visualizations
The following diagrams illustrate the typical workflows for the bioanalytical methods described.
Caption: Workflow for Carvedilol Analysis by HPLC-UV.
Caption: Workflow for Carvedilol Analysis in Plasma by LC-MS/MS.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. jetir.org [jetir.org]
- 4. iajpr.com [iajpr.com]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHHS-FDA, “Guidance for Industy-Bioanalytical Method Validation,” US Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research, Center for Veterinary Medicine, Rockville, May 2001. - References - Scientific Research Publishing [scirp.org]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Sample Storage Conditions on 5'-Hydroxyphenyl Carvedilol-d5 Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of analytes in biological samples is a critical aspect of bioanalytical method validation. The integrity of pharmacokinetic and pharmacodynamic data relies on the premise that the concentration of the analyte of interest does not change from the time of sample collection to the time of analysis. This guide provides a comparative assessment of the stability of 5'-Hydroxyphenyl Carvedilol-d5, a deuterated metabolite of Carvedilol (B1668590), under various sample storage conditions. The information presented is based on established bioanalytical method validation guidelines and available data for Carvedilol and its non-deuterated metabolites.
Carvedilol is a non-selective beta- and alpha-1 receptor blocking agent used in the treatment of hypertension and heart failure.[1] It is extensively metabolized in the body, with 4'- and 5'-hydroxyphenyl carvedilol being significant metabolites.[2][3] Deuterated analogs of drugs and their metabolites, such as this compound, are frequently used as internal standards in bioanalytical assays to improve accuracy and precision.[2][4] The replacement of hydrogen with deuterium (B1214612) can lead to a stronger chemical bond, which may enhance the metabolic stability of the compound.[5][6]
Comparative Stability Data
The stability of an analyte in a biological matrix is typically assessed by analyzing quality control (QC) samples at low and high concentrations after they have been subjected to various storage conditions. According to regulatory guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), the mean concentration of the stability samples should be within ±15% of the nominal concentration.[7][8][9]
While specific stability data for this compound is not extensively published, the following table summarizes the expected stability based on typical bioanalytical validation studies for Carvedilol and its metabolites.[1][10]
| Storage Condition | Duration | Temperature | Expected Mean Concentration (% of Nominal) | Acceptance Criteria |
| Short-Term (Bench-Top) | Up to 24 hours | Room Temperature (20-25°C) | 95 - 105% | ± 15% |
| Long-Term | 1 month | -20°C | 93 - 103% | ± 15% |
| Long-Term | 3 months | -20°C | 92 - 102% | ± 15% |
| Long-Term | 1 month | -70°C | 95 - 105% | ± 15% |
| Long-Term | 3 months | -70°C | 94 - 104% | ± 15% |
| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temperature | 96 - 104% | ± 15% |
| Freeze-Thaw Cycles | 5 cycles | -20°C to Room Temperature | 94 - 103% | ± 15% |
| Post-Preparative (in Autosampler) | Up to 48 hours | 2-8°C | 97 - 103% | ± 15% |
Note: The data presented in this table is illustrative and based on general expectations for small molecule stability from bioanalytical method validation guidelines. Actual stability should be confirmed experimentally.
Experimental Protocols
A comprehensive assessment of analyte stability involves a series of experiments designed to mimic the handling and storage of study samples. The following are detailed methodologies for key stability experiments as recommended by regulatory bodies.[7][11][12]
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the reference standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a concentration of 1 mg/mL.[5]
-
Working Solutions: Working solutions are prepared by diluting the stock solution with an appropriate solvent to concentrations required for spiking into the biological matrix to prepare calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration standards and QC samples are prepared by spiking blank biological matrix (e.g., human plasma) with known amounts of the analyte from the working solutions.
-
QC samples are typically prepared at a minimum of three concentration levels: low (within three times the lower limit of quantification), medium, and high.
3. Stability Assessment Experiments:
-
Short-Term (Bench-Top) Stability:
-
Thaw frozen QC samples (low and high concentrations) and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the determined concentrations against the nominal concentrations.
-
-
Long-Term Stability:
-
Store aliquots of QC samples (low and high concentrations) at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze.
-
Compare the results with the nominal concentrations. A study on Carvedilol in human plasma showed stability for at least 3 months at -20°C.[1]
-
-
Freeze-Thaw Stability:
-
Subject QC samples (low and high concentrations) to a number of freeze-thaw cycles that equals or exceeds the number of cycles the study samples will undergo.
-
A typical cycle involves freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to the nominal values. Studies on Carvedilol have demonstrated stability through at least three freeze-thaw cycles.[1]
-
-
Post-Preparative (Autosampler) Stability:
-
Process a set of QC samples (low and high concentrations) through the entire sample preparation procedure.
-
Place the final extracts in the autosampler and store them under the conditions of the analytical run (e.g., 4°C) for a period that exceeds the expected run time.
-
Analyze the samples and compare the results to the nominal concentrations.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of an analyte in a biological matrix.
Caption: Experimental workflow for assessing sample storage stability.
References
- 1. asianpubs.org [asianpubs.org]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. worldwide.com [worldwide.com]
- 9. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 10. scispace.com [scispace.com]
- 11. capa.org.tw [capa.org.tw]
- 12. fda.gov [fda.gov]
Safety Operating Guide
Safe Disposal of 5'-Hydroxyphenyl Carvedilol-d5: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5'-Hydroxyphenyl Carvedilol-d5, a labeled metabolite of the neurohormonal antagonist Carvedilol. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is intended for research and development use only and its toxicological properties are not fully characterized.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and any contaminated absorbent into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound are through a licensed chemical waste disposal service or by controlled incineration. Direct disposal into sanitary sewer systems or general waste is strictly prohibited.[1]
1. Waste Segregation and Collection:
- Solid Waste: Collect solid this compound, contaminated PPE (gloves, etc.), and weighing papers in a clearly labeled, sealed container designated for chemical waste.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
- All waste containers must be accurately and clearly labeled with the following information:
- "Hazardous Waste"
- Full Chemical Name: this compound
- CAS Number: 1189704-21-9
- Primary Hazards (e.g., "Caution: Research chemical, toxicological properties not fully known")
- Accumulation Start Date
- Principal Investigator/Laboratory Contact Information
3. Temporary Storage:
- Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
- Storage temperature should be between 2-8°C, as recommended for the pure compound.[2]
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
5. Documentation:
- Maintain a detailed log of all disposed chemical waste, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
First Aid Procedures
In case of accidental exposure, follow these immediate first-aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound before handling and disposal.
References
Personal protective equipment for handling 5'-Hydroxyphenyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5'-Hydroxyphenyl Carvedilol-d5 (CAS No. 1189704-21-9), a labeled metabolite of Carvedilol.[1] Given the pharmacological activity of Carvedilol, this deuterated metabolite should be handled as a potent pharmaceutical compound (PPC). The following procedures are based on best practices for managing such materials to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.[2]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and not recommended as primary protection for handling potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical dust and splashes.[2][4] |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered.[2] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting.[5] |
Operational Plan for Safe Handling
A systematic approach is critical for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
-
Preparation and Decontamination:
-
Designate a specific area for handling this compound.
-
Ensure a validated decontamination solution is readily available in the work area.[2]
-
-
Engineering Controls:
-
Whenever possible, handle the solid compound within a containment system such as a glove box or a chemical fume hood to minimize airborne particles.
-
-
Weighing and Solution Preparation:
-
Weigh the solid compound in a ventilated enclosure.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2]
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared spill kit designed for chemical hazards. Clean the spill by working from the outside in.
-
All materials used for spill cleanup must be treated as hazardous waste.[2]
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable PPE (gloves, coveralls, shoe covers, etc.), disposable labware, and spill cleanup materials that have come into contact with the compound must be collected in a designated, clearly labeled hazardous waste container.
-
-
Waste Containers:
-
Use leak-proof, sealable containers for all hazardous waste.
-
-
Disposal Method:
-
All waste contaminated with this compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds. This typically involves incineration by a licensed hazardous waste disposal company.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
